Vinyl-L-NIO hydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
(2S)-2-amino-5-(1-aminobut-3-enylideneamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.ClH/c1-2-4-8(11)12-6-3-5-7(10)9(13)14;/h2,7H,1,3-6,10H2,(H2,11,12)(H,13,14);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWIMDZKSYTKCZ-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=NCCCC(C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC(=NCCC[C@@H](C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849566 | |
| Record name | (E)-N~5~-(1-Aminobut-3-en-1-ylidene)-L-ornithine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728944-69-2 | |
| Record name | (E)-N~5~-(1-Aminobut-3-en-1-ylidene)-L-ornithine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Potent and Selective Inhibition of Neuronal Nitric Oxide Synthase by Vinyl-L-NIO Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Vinyl-L-NIO hydrochloride, a potent and selective inhibitor of the neuronal nitric oxide synthase (nNOS) isoform. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's biochemical properties and its interaction with nitric oxide synthase (NOS) enzymes.
Core Mechanism of Action: Irreversible, Mechanism-Based Inactivation of nNOS
This compound acts as a potent and highly selective inhibitor of neuronal nitric oxide synthase (nNOS).[1] Its primary mechanism of action is through irreversible, mechanism-based inactivation of the enzyme.[1] This process is dependent on the presence of the enzyme's cofactor, NADPH, and molecular oxygen.[1]
The inactivation of nNOS by Vinyl-L-NIO is a time-dependent process, characteristic of mechanism-based inhibitors. The compound initially binds to the active site of the enzyme, and through the catalytic action of the enzyme itself, is converted into a reactive intermediate. This intermediate then covalently modifies the enzyme, leading to its irreversible inactivation.
Quantitative Analysis of Inhibitory Potency and Selectivity
The inhibitory activity of this compound has been quantified against the three major isoforms of nitric oxide synthase: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The data clearly demonstrates a profound selectivity for the neuronal isoform.
| Parameter | nNOS | eNOS | iNOS |
| Ki (Initial Inhibition) | 100 nM | 12 µM | 60 µM |
| Ki (Inactivation) | 90 nM | - | - |
| kinact | 0.078 min-1 | - | Not Inactivated |
Table 1: Summary of quantitative data for the inhibition of NOS isoforms by this compound. Data sourced from APExBIO and Cayman Chemical.[1]
The Ki value for the initial, reversible binding to nNOS is 100 nM.[1] In the presence of NADPH and O2, Vinyl-L-NIO irreversibly inactivates nNOS with a Ki of 90 nM and a kinact of 0.078 min-1.[1] In stark contrast, Vinyl-L-NIO exhibits significantly lower potency against eNOS and iNOS. The Ki values for eNOS and iNOS are 12 µM and 60 µM, respectively, indicating a selectivity of over 100-fold for nNOS compared to the other isoforms.[1] Furthermore, Vinyl-L-NIO does not cause inactivation of iNOS.[1] While it can inactivate eNOS, this requires approximately 20-fold higher concentrations to achieve a rate of inactivation that is 75% of that observed with nNOS.[1]
Signaling Pathway of nNOS Inhibition
The following diagram illustrates the mechanism-based inactivation of nNOS by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory action of this compound.
Determination of Ki (Initial Inhibition) by Citrulline Assay
This assay measures the initial rate of NOS activity by quantifying the conversion of L-[3H]arginine to L-[3H]citrulline.
Materials:
-
Purified nNOS, eNOS, and iNOS enzymes
-
This compound
-
L-[3H]arginine
-
NADPH
-
CaCl2
-
Calmodulin (for nNOS and eNOS)
-
BH4 (Tetrahydrobiopterin)
-
HEPES buffer (pH 7.4)
-
Dowex AG 50WX-8 resin (Na+ form)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, CaCl2, calmodulin (for nNOS and eNOS), BH4, and NADPH.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the respective NOS enzyme and L-[3H]arginine.
-
Incubate the reaction at 37°C for a short period (e.g., 10-20 minutes) to measure the initial velocity.
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate the unreacted L-[3H]arginine (which binds to the resin) from the L-[3H]citrulline (which flows through).
-
Collect the eluate containing L-[3H]citrulline and quantify the radioactivity using a scintillation counter.
-
Plot the initial reaction velocities against the inhibitor concentration and fit the data to the Morrison equation for tight-binding inhibitors to determine the Ki value.
Determination of kinact and Ki (Inactivation)
This experiment measures the time-dependent inactivation of nNOS by Vinyl-L-NIO.
Materials:
-
Same as for the Ki determination assay.
Procedure:
-
Pre-incubate the nNOS enzyme with varying concentrations of this compound in the presence of NADPH and O2 for different time intervals.
-
At each time point, take an aliquot of the pre-incubation mixture and dilute it into a reaction mixture containing L-[3H]arginine and other necessary cofactors to measure the remaining enzyme activity. The dilution should be sufficient to prevent further significant inactivation during the activity assay.
-
Measure the NOS activity using the citrulline assay as described above.
-
For each concentration of Vinyl-L-NIO, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the corresponding Vinyl-L-NIO concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half the maximal rate of inactivation (Ki).
References
An In-depth Technical Guide to the Discovery and Synthesis of Vinyl-L-NIO Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinyl-L-NIO hydrochloride (L-VNIO) is a potent and selective mechanism-based inactivator of neuronal nitric oxide synthase (nNOS). This technical guide provides a comprehensive overview of the discovery, synthesis, and biochemical characterization of this compound. It includes a detailed summary of its inhibitory activity against nitric oxide synthase (NOS) isoforms, experimental protocols for its synthesis and enzymatic assays, and graphical representations of the relevant biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the inhibition of nitric oxide synthase.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1][2] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). While essential for normal physiological functions, the overproduction of NO, particularly by nNOS and iNOS, has been implicated in various pathophysiological conditions, including neurodegenerative diseases and inflammatory disorders.[1] This has driven the development of NOS inhibitors as potential therapeutic agents. An ideal inhibitor would exhibit high potency and selectivity for the specific NOS isoform implicated in a particular disease state, thereby minimizing off-target effects.
Vinyl-L-NIO (N5-(1-imino-3-butenyl)-L-ornithine), also known as L-VNIO, was identified as a potent and selective inhibitor of nNOS.[1] It acts as a mechanism-based inactivator, meaning it is converted by the target enzyme into a reactive species that irreversibly inactivates the enzyme.[1] This guide delves into the foundational research that established Vinyl-L-NIO as a significant tool for studying the role of nNOS in various biological systems.
Discovery and Mechanism of Action
This compound was first described by Babu and Griffith in a 1998 publication in the Journal of Biological Chemistry.[1] Their research demonstrated that L-VNIO is a competitive inhibitor of nNOS with respect to the substrate L-arginine.[1] In the presence of the necessary cofactors, NADPH and O₂, L-VNIO is processed by nNOS, leading to the irreversible inactivation of the enzyme.[1] This inactivation is dependent on the presence of Ca²⁺/calmodulin, a key regulator of nNOS activity.[1] Spectral analysis revealed that the mechanism of inactivation involves the modification or loss of the heme cofactor within the nNOS enzyme.[1]
A key finding of the initial research was the selectivity of Vinyl-L-NIO for nNOS. The inducible isoform (iNOS) was not inactivated by L-VNIO, and the endothelial isoform (eNOS) required significantly higher concentrations (approximately 20-fold) to achieve a comparable rate of inactivation to that observed with nNOS.[1]
Quantitative Data
The inhibitory potency and selectivity of this compound are summarized in the tables below. The data is compiled from the foundational study by Babu and Griffith (1998).[1]
Table 1: Inhibitory Constants (Kᵢ) of Vinyl-L-NIO for NOS Isoforms
| NOS Isoform | Kᵢ (nM) |
| nNOS | 100 |
| eNOS | 12,000 |
| iNOS | 60,000 |
Table 2: Inactivation Kinetics of Vinyl-L-NIO for nNOS
| Parameter | Value |
| Kᵢ (inactivation) | 90 nM |
| k_inact | 0.078 min⁻¹ |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the key enzymatic assays used for its characterization. These protocols are based on the procedures described in the primary literature.
Synthesis of this compound
The synthesis of N⁵-(1-imino-3-butenyl)-L-ornithine hydrochloride is a multi-step process that begins with a protected form of L-ornithine. The following is a representative synthetic scheme based on the original discovery.
Materials:
-
Nα-tert-Butoxycarbonyl-L-ornithine (Nα-Boc-L-ornithine)
-
3-Butenenitrile
-
Triethylamine
-
Hydrogen sulfide
-
Methyl iodide
-
Diethyl ether
-
Methanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Thioamide Formation: Nα-Boc-L-ornithine is reacted with 3-butenenitrile in the presence of triethylamine and hydrogen sulfide to form the corresponding thioamide. This reaction is typically carried out in a suitable organic solvent and may require several hours to proceed to completion.
-
S-Methylation: The resulting thioamide is then S-methylated using methyl iodide. This step converts the thioamide into a more reactive thioimidate intermediate.
-
Amidination: The S-methylated intermediate is reacted with the free δ-amino group of a second molecule of Nα-Boc-L-ornithine to form the protected amidine.
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed by treatment with a strong acid, such as hydrochloric acid in an organic solvent like methanol or dioxane.
-
Purification: The final product, this compound, is purified by recrystallization or column chromatography to yield a white solid.
Note: The detailed reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized based on the specific laboratory setup and scale of the synthesis.
Nitric Oxide Synthase Activity Assay
The activity of NOS isoforms and the inhibitory effects of Vinyl-L-NIO can be determined by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline.
Materials:
-
Purified nNOS, eNOS, or iNOS
-
L-[³H]arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
CaCl₂
-
Tetrahydrobiopterin (BH₄)
-
HEPES buffer
-
This compound stock solution
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer (pH 7.4), NADPH, CaCl₂, calmodulin, BH₄, and L-[³H]arginine.
-
Enzyme Addition: Add the purified NOS enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for a specified time before adding the substrate.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme (or substrate if the enzyme was pre-incubated with the inhibitor). Incubate the mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled L-arginine.
-
Separation of L-[³H]citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin (Na⁺ form). The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will pass through.
-
Quantification: Collect the eluate containing L-[³H]citrulline, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of L-[³H]citrulline produced to determine the enzyme activity. For inhibition studies, plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ or Kᵢ values.
Determination of Inactivation Kinetics (k_inact and Kᵢ)
To determine the rate of irreversible inactivation, the enzyme is incubated with the inactivator for various time points, and the remaining enzyme activity is measured.
Procedure:
-
Pre-incubation: Pre-incubate the NOS enzyme with different concentrations of this compound in the presence of NADPH and O₂ at 37°C.
-
Time-course Sampling: At various time intervals, withdraw aliquots of the pre-incubation mixture.
-
Activity Measurement: Immediately dilute the aliquots into the NOS activity assay mixture (described in section 4.2) containing a high concentration of L-arginine to stop the inactivation process and measure the remaining enzyme activity.
-
Data Analysis: For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).
-
Determination of k_inact and Kᵢ: Plot the k_obs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation for inactivation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (Kᵢ).
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinyl-L-NIO hydrochloride is a potent and selective mechanism-based inactivator of neuronal nitric oxide synthase (nNOS). This technical guide provides an in-depth overview of the function, experimental applications, and key quantitative data related to this compound. It is designed to serve as a comprehensive resource for researchers and professionals in drug development and neuroscience, offering detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including neurotransmission, vasodilation, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2). The overproduction of NO by nNOS has been implicated in various neurological disorders, making selective inhibitors of this isoform valuable tools for research and potential therapeutic agents.
This compound (N5-(1-Imino-3-butenyl)-L-ornithine hydrochloride) has emerged as a potent and highly selective inhibitor of nNOS.[1][2] Its mechanism of action involves irreversible inactivation, providing a powerful tool for dissecting the specific roles of nNOS in complex biological systems.[1][2] This guide will detail the quantitative parameters of its inhibitory activity, provide protocols for its use in key experiments, and illustrate its role in relevant signaling pathways.
Mechanism of Action
Vinyl-L-NIO acts as a mechanism-based inactivator of nNOS. In the presence of the necessary cofactors, NADPH and O₂, Vinyl-L-NIO is processed by the enzyme, leading to a chemical modification of the enzyme's heme cofactor and subsequent irreversible inactivation.[2] This targeted inactivation is highly selective for nNOS over the other isoforms.
Signaling Pathway of nNOS Inhibition
The following diagram illustrates the canonical nNOS signaling pathway and the point of inhibition by this compound.
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantitatively characterized in seminal research. The following tables summarize the key kinetic parameters.
Table 1: Inhibitor Constants (Ki) of Vinyl-L-NIO for NOS Isoforms
| NOS Isoform | Ki | Reference |
| Neuronal (nNOS) | 100 nM | [1][2] |
| Endothelial (eNOS) | 12 µM | [1][2] |
| Inducible (iNOS) | 60 µM | [1][2] |
As determined by initial rate measurements.
Table 2: Inactivation Kinetics of Vinyl-L-NIO for nNOS
| Parameter | Value | Reference |
| kinact | 0.078 min-1 | [1][2] |
| KI | 90 nM | [1][2] |
Measured in the presence of NADPH and O₂.
Table 3: In Vivo Efficacy of Vinyl-L-NIO
| Experimental Model | Dose | Effect | Reference |
| LPS-induced fever in rats | 10 µ g/animal (intracerebroventricular) | 43% reduction in fever index | [1][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, based on published primary research.
In Vitro Nitric Oxide Synthase Activity Assay
This protocol is adapted from the methods described by Babu and Griffith (1998) to determine the inhibitory activity of Vinyl-L-NIO.
Objective: To measure the inhibition of nNOS, eNOS, and iNOS activity by Vinyl-L-NIO.
Materials:
-
Purified nNOS, eNOS, or iNOS enzyme
-
This compound
-
L-[14C]Arginine
-
NADPH
-
CaCl₂
-
Calmodulin
-
Tetrahydrobiopterin (BH₄)
-
HEPES buffer (pH 7.4)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, CaCl₂, calmodulin, BH₄, and the desired concentration of this compound.
-
Add the purified NOS enzyme to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding L-[14C]Arginine and NADPH.
-
Allow the reaction to proceed for a defined period (e.g., 15 minutes) at 37°C.
-
Terminate the reaction by adding a stop buffer (e.g., containing EDTA).
-
Apply the reaction mixture to a column of Dowex AG 50W-X8 resin to separate L-[14C]Citrulline from unreacted L-[14C]Arginine.
-
Elute the L-[14C]Citrulline and quantify the radioactivity using liquid scintillation counting.
-
Calculate the enzyme activity and determine the inhibitory effect of Vinyl-L-NIO at different concentrations to calculate the Ki value.
Experimental Workflow: In Vitro NOS Inhibition Assay
In Vivo Study: Attenuation of LPS-Induced Fever in Rats
This protocol is based on the study by Soszynski and Chelminiak (2007).
Objective: To assess the effect of intracerebroventricular administration of Vinyl-L-NIO on lipopolysaccharide (LPS)-induced fever in rats.
Materials:
-
Male Wistar rats
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., ketamine/xylazine)
-
Stereotaxic apparatus
-
Intracerebroventricular (i.c.v.) guide cannula
-
Biotelemetry transmitters for body temperature monitoring
Procedure:
-
Surgically implant biotelemetry transmitters into the abdominal cavity of the rats for continuous monitoring of body temperature.
-
Implant a guide cannula into the lateral cerebral ventricle using a stereotaxic apparatus. Allow for a recovery period of at least one week.
-
On the day of the experiment, record baseline body temperature for at least 2 hours.
-
Administer this compound (10 µg in sterile saline) or vehicle (sterile saline) via intracerebroventricular injection.
-
Immediately following the i.c.v. injection, administer LPS (50 µg/kg) or saline via intraperitoneal (i.p.) injection.
-
Continuously monitor the body temperature of the rats for several hours (e.g., 7 hours) post-injection.
-
Calculate the fever index for each group to determine the effect of Vinyl-L-NIO on the febrile response.
Experimental Workflow: In Vivo Fever Study
References
Unraveling the Selectivity of Vinyl-L-NIO for Neuronal Nitric Oxide Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO), a pleiotropic signaling molecule, is synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS-I), inducible (iNOS or NOS-II), and endothelial (eNOS or NOS-III).[1] While each isoform plays a crucial role in various physiological processes, the dysregulation of nNOS has been implicated in a spectrum of neurological and neuropsychiatric disorders, making it a prime target for therapeutic intervention.[1][2][3] The development of selective inhibitors for nNOS is paramount to avoid off-target effects associated with the inhibition of eNOS (cardiovascular implications) and iNOS (immunomodulatory consequences).[4]
Vinyl-L-NIO (L-N5-(1-imino-3-butenyl)-ornithine) has emerged as a potent and selective mechanism-based inactivator of nNOS.[5][6] This technical guide provides an in-depth analysis of the selectivity of Vinyl-L-NIO for nNOS isoforms, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers in their understanding and application of this critical research tool.
Data Presentation: Quantitative Analysis of Vinyl-L-NIO Selectivity
The selectivity of Vinyl-L-NIO for nNOS over other isoforms is a key attribute that underpins its utility in research and potential therapeutic development. The following table summarizes the key quantitative parameters that define this selectivity.
| Parameter | nNOS | eNOS | iNOS | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Reference |
| Ki (nM) | 100 | 12,000 | 60,000 | 120-fold | 600-fold | [5][6][7] |
| KI (nM) | 90 | - | - | - | - | [5][6] |
| kinact (min-1) | 0.078 | Requires ~20x higher concentration for 75% of nNOS inactivation rate | Not inactivated | - | - | [5][6] |
Table 1: Inhibitory and Inactivation Constants of Vinyl-L-NIO for NOS Isoforms. Ki represents the reversible inhibition constant, KI is the concentration required for half-maximal inactivation, and kinact is the maximal rate of inactivation.
Mechanism of Action: Mechanism-Based Inactivation
Vinyl-L-NIO acts as a mechanism-based inactivator of nNOS, a process that is dependent on the presence of NADPH and O2.[5][6] Initially, Vinyl-L-NIO binds to the active site of nNOS in a reversible manner, competing with the natural substrate, L-arginine.[5][6] However, in the presence of the necessary cofactors, the enzyme processes Vinyl-L-NIO, leading to an irreversible inactivation. This inactivation is accompanied by the loss or modification of the nNOS heme cofactor, which is critical for the enzyme's catalytic activity.[5][6][8] Notably, this mechanism-based inactivation is highly selective for nNOS. The inducible isoform (iNOS) is not inactivated by Vinyl-L-NIO, and the endothelial isoform (eNOS) requires significantly higher concentrations (approximately 20-fold) to achieve a comparable rate of inactivation to that observed with nNOS.[5][6]
Experimental Protocols
Accurate determination of NOS inhibition and selectivity is crucial. The following are detailed methodologies for key experiments cited in the characterization of Vinyl-L-NIO.
Protocol 1: In Vitro NOS Activity Assay (Griess Reagent Method)
This assay quantifies nitric oxide production by measuring the accumulation of its stable breakdown products, nitrite and nitrate.
Materials:
-
Purified nNOS, eNOS, and iNOS enzymes
-
Vinyl-L-NIO
-
L-arginine solution
-
NADPH solution
-
Calmodulin (for nNOS and eNOS)
-
CaCl2 (for nNOS and eNOS)
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4)
-
Flavin adenine dinucleotide (FAD)
-
Flavin mononucleotide (FMN)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Nitrate Reductase
-
Griess Reagent A (e.g., sulfanilamide in phosphoric acid)
-
Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, L-arginine, NADPH, FAD, FMN, and BH4. For nNOS and eNOS, also include Calmodulin and CaCl2.
-
Add Inhibitor: Add varying concentrations of Vinyl-L-NIO to the wells. Include a control group with no inhibitor.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the purified NOS enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Nitrate to Nitrite Conversion: Add nitrate reductase to each well to convert any nitrate to nitrite. Incubate as per the manufacturer's instructions.
-
Color Development: Add Griess Reagent A followed by Griess Reagent B to each well. Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure Absorbance: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each sample. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each NOS isoform.[9][10]
Protocol 2: Radiochemical NOS Activity Assay (L-Arginine to L-Citrulline Conversion)
This assay directly measures enzyme activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified nNOS, eNOS, and iNOS enzymes
-
Vinyl-L-NIO
-
L-[3H]arginine
-
Unlabeled L-arginine
-
NADPH solution
-
Calmodulin (for nNOS and eNOS)
-
CaCl2 (for nNOS and eNOS)
-
BH4, FAD, FMN
-
Assay Buffer
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare Reaction Mixture: In microcentrifuge tubes, prepare a reaction mixture containing assay buffer, L-[3H]arginine, unlabeled L-arginine, NADPH, FAD, FMN, and BH4. For nNOS and eNOS, include Calmodulin and CaCl2.
-
Add Inhibitor: Add varying concentrations of Vinyl-L-NIO. Include a control group with no inhibitor.
-
Initiate Reaction: Add the purified NOS enzyme to each tube to start the reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop buffer (e.g., containing EDTA and a high concentration of L-arginine).
-
Separate L-Citrulline: Apply the reaction mixture to columns containing Dowex AG 50W-X8 resin. The positively charged L-[3H]arginine will bind to the resin, while the neutral L-[3H]citrulline will flow through.
-
Quantify Radioactivity: Collect the eluate containing L-[3H]citrulline into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of L-[3H]citrulline formed and determine the enzyme activity. Calculate the percent inhibition for each inhibitor concentration to determine the IC50 or Ki values.[11]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. nNOS and Neurological, Neuropsychiatric Disorders: A 20-Year Story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional Roles of Neuronal Nitric Oxide Synthase in Neurodegenerative Diseases and Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akavatx.com [akavatx.com]
- 5. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 11. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
The chemical structure and properties of Vinyl-L-NIO hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl-L-NIO hydrochloride, also known as N⁵-(1-imino-3-butenyl)-L-ornithine monohydrochloride, is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[1] Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2). While NO is essential for normal physiological functions, its overproduction by nNOS has been implicated in various neuropathological conditions. This makes the selective inhibition of nNOS a promising therapeutic strategy. This compound has emerged as a valuable research tool for investigating the roles of nNOS in health and disease due to its high potency and selectivity. This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound.
Chemical Structure and Properties
This compound is a synthetic L-ornithine derivative. Its chemical structure is characterized by the presence of a vinyl group in the imino-butenyl side chain, which is crucial for its mechanism of action.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N⁵-(1-imino-3-butenyl)-L-ornithine, monohydrochloride | [2] |
| Alternate Names | L-VNIO (hydrochloride) | [2] |
| CAS Number | 728944-69-2 | [2] |
| Molecular Formula | C₉H₁₇N₃O₂・HCl | [2] |
| Molecular Weight | 235.71 g/mol | [2] |
| Purity | ≥95% | [2] |
| Appearance | A film | [1] |
| Solubility | DMF: 60 mg/ml, DMSO: 50 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | [3] |
| Storage | Store at -20°C |
Mechanism of Action
This compound is a mechanism-based, irreversible inhibitor of nNOS.[3] Its inhibitory action involves a two-step process:
-
Reversible Binding: Initially, this compound binds to the active site of nNOS in a reversible manner, competing with the natural substrate, L-arginine.
-
Irreversible Inactivation: In the presence of the necessary cofactors, NADPH and O₂, the enzyme processes the vinyl group of the inhibitor. This leads to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme. This inactivation is time-dependent and irreversible.
The selectivity of this compound for nNOS over the other isoforms is a key feature.
Table 2: Inhibitory Activity of this compound against NOS Isoforms
| Parameter | nNOS | eNOS | iNOS | Reference |
| Kᵢ (Initial Inhibition) | 100 nM | 12 µM | 60 µM | [3] |
| Kᵢ (Inactivation) | 90 nM | - | - | [3] |
| kᵢₙₐ꜀ₜ | 0.078 min⁻¹ | - | Not inactivated | [3] |
As the data indicates, this compound is significantly more potent in inhibiting nNOS compared to eNOS and iNOS.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is described by Babu and Griffith (1998). The synthesis is a multi-step process that is beyond the scope of this guide to reproduce in full detail. Researchers are advised to consult the original publication for the precise methodology. The general workflow is as follows:
In Vitro nNOS Inhibition Assay
The inhibitory activity of this compound on nNOS can be determined by monitoring the conversion of L-arginine to L-citrulline.
Materials:
-
Purified nNOS enzyme
-
This compound
-
L-[³H]arginine
-
NADPH
-
Calmodulin
-
CaCl₂
-
Tetrahydrobiopterin (BH₄)
-
HEPES buffer
-
Dowex AG 50W-X8 resin
-
Scintillation cocktail
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, NADPH, CaCl₂, calmodulin, and BH₄.
-
Enzyme and Inhibitor Incubation: Pre-incubate the purified nNOS enzyme with varying concentrations of this compound for a defined period at 37°C.
-
Initiation of Reaction: Start the reaction by adding L-[³H]arginine to the pre-incubated mixture.
-
Reaction Termination: After a specific time, terminate the reaction by adding a stop buffer containing EDTA.
-
Separation of L-citrulline: Apply the reaction mixture to a Dowex AG 50W-X8 resin column to separate the unreacted L-[³H]arginine from the product, L-[³H]citrulline.
-
Quantification: Elute the L-[³H]citrulline and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the Kᵢ and kᵢₙₐ꜀ₜ values.
In Vivo Inhibition of LPS-Induced Fever in Rats
This protocol is adapted from Soszynski and Chelminiak (2007).[4]
Animals:
-
Male Wistar rats
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Equipment for intracerebroventricular (i.c.v.) injection
-
Temperature monitoring system (e.g., biotelemetry)
Protocol:
-
Animal Preparation: Acclimate the rats to the experimental conditions. For i.c.v. administration, surgically implant a guide cannula into the lateral cerebral ventricle.
-
Drug Administration: Dissolve this compound in sterile saline. Administer a dose of 10 µ g/rat via i.c.v. injection.[4]
-
Induction of Fever: Immediately following the administration of this compound, inject LPS intraperitoneally at a dose of 50 µg/kg.[4]
-
Temperature Monitoring: Continuously monitor the core body temperature of the rats for several hours post-injection.
-
Data Analysis: Compare the febrile response in rats treated with this compound to a control group that received a vehicle. The fever index can be calculated to quantify the overall febrile response.
Signaling Pathway
This compound exerts its effects by inhibiting nNOS, which is a key enzyme in the nitric oxide signaling pathway. In neuronal cells, nNOS is often associated with the NMDA receptor through the postsynaptic density protein 95 (PSD-95). Activation of the NMDA receptor leads to an influx of Ca²⁺, which in turn activates calmodulin and subsequently nNOS to produce NO.
Conclusion
This compound is a powerful and selective tool for the study of nNOS. Its mechanism-based irreversible inhibition provides a sustained effect, making it suitable for both in vitro and in vivo investigations. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of the multifaceted roles of nitric oxide in the nervous system and beyond. Further research into the therapeutic potential of selective nNOS inhibitors like this compound is warranted for a variety of neurological disorders.
References
Initial Studies on the Physiological Effects of nNOS Inhibition by Vinyl-L-NIO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal nitric oxide synthase (nNOS or NOS-1) is a key enzyme in the central and peripheral nervous systems, responsible for the production of nitric oxide (NO), a versatile signaling molecule. NO plays a crucial role in a wide array of physiological processes, including neurotransmission, synaptic plasticity, and the regulation of cerebral blood flow. Dysregulation of nNOS activity has been implicated in various pathological conditions, making it a significant target for therapeutic intervention. Vinyl-L-NIO (N5-(1-Imino-3-butenyl)-L-ornithine) has emerged as a potent and selective inhibitor of nNOS. This technical guide provides an in-depth overview of the initial studies investigating the physiological effects of nNOS inhibition by Vinyl-L-NIO, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from initial studies on Vinyl-L-NIO, focusing on its inhibitory activity against NOS isoforms and its observed physiological effects.
Table 1: In Vitro Inhibitory Activity of Vinyl-L-NIO Against Nitric Oxide Synthase (NOS) Isoforms [1][2]
| Parameter | nNOS | eNOS | iNOS |
| Inhibition Constant (Ki) | 100 nM | 12 µM | 60 µM |
| Inactivation Constant (kinact) | 0.078 min-1 | Not specified | Not inactivated |
| Irreversible Inactivation Ki | 90 nM | Not specified | Not applicable |
| Selectivity (nNOS vs. eNOS) | ~120-fold | - | - |
| Selectivity (nNOS vs. iNOS) | ~600-fold | - | - |
Table 2: In Vivo Physiological Effects of Vinyl-L-NIO Administration in Rats
| Physiological Parameter | Species/Model | Administration Route & Dose | Observed Effect | Reference |
| Mean Arterial Pressure | Wistar Kyoto Rats | Intravenous infusion (0.5 mg/kg/min for 60 min) | Significant increase in blood pressure in both male and female rats. | [3] |
| Body Temperature (Fever) | Wistar Rats | Intracerebroventricular injection (10 µ g/rat ) | Suppressed LPS-induced fever; fever index reduced by 43%. | [1][4] |
| Body Temperature (Normal) | Wistar Rats | Intracerebroventricular injection (10 µ g/rat ) | No effect on normal day-time or night-time body temperature. | [1][4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the initial studies of Vinyl-L-NIO.
In Vitro nNOS Inhibition Assay
This protocol is based on commercially available nitric oxide synthase activity assay kits and the principles of measuring NO production.[5][6][7]
Objective: To determine the inhibitory potency (Ki) of Vinyl-L-NIO on purified nNOS.
Materials:
-
Purified recombinant nNOS enzyme
-
Vinyl-L-NIO
-
NOS assay buffer
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (co-factors)
-
Griess Reagent (for NO detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a series of concentrations of Vinyl-L-NIO in NOS assay buffer. Prepare a stock solution of L-arginine.
-
Enzyme Reaction:
-
In a 96-well plate, add the NOS assay buffer, cofactors (NADPH, Calmodulin, FAD, FMN, tetrahydrobiopterin), and varying concentrations of Vinyl-L-NIO to different wells.
-
Add a fixed concentration of purified nNOS enzyme to each well.
-
Initiate the reaction by adding a saturating concentration of L-arginine to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
-
Nitric Oxide Detection:
-
Stop the enzyme reaction.
-
Add Griess Reagent 1 and Griess Reagent 2 to each well. These reagents react with nitrite, a stable breakdown product of NO, to produce a colored product.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of nitrite.
-
Calculate the rate of NO production in the presence of different concentrations of Vinyl-L-NIO.
-
Determine the IC50 value (the concentration of Vinyl-L-NIO that inhibits 50% of nNOS activity).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which relates IC50 to the affinity of the substrate for the enzyme.
-
In Vivo Blood Pressure Measurement in Rats[3]
Objective: To assess the effect of Vinyl-L-NIO on systemic blood pressure.
Materials:
-
Wistar Kyoto rats (12-week-old, male and female)
-
Vinyl-L-NIO (VNIO)
-
Anesthetic
-
Catheters for intravenous infusion and arterial blood pressure monitoring
-
Infusion pump
-
Blood pressure transducer and recording system
Procedure:
-
Animal Preparation:
-
Anesthetize the rats.
-
Surgically implant a catheter into a femoral vein for drug infusion and a catheter into a femoral artery for continuous blood pressure monitoring.
-
-
Experimental Protocol:
-
Allow the animals to stabilize after surgery.
-
Record baseline mean arterial blood pressure (MAP).
-
Initiate a continuous intravenous infusion of Vinyl-L-NIO at a rate of 0.5 mg/kg/min for 60 minutes.
-
Continuously monitor and record MAP throughout the infusion period.
-
-
Data Analysis:
-
Calculate the change in MAP from baseline at different time points during the infusion.
-
Compare the blood pressure changes in the Vinyl-L-NIO treated group to a control group receiving a vehicle infusion.
-
Perform statistical analysis to determine the significance of the observed changes.
-
In Vivo Intracerebroventricular (ICV) Injection for Fever Studies in Rats[4][8]
Objective: To evaluate the effect of centrally administered Vinyl-L-NIO on lipopolysaccharide (LPS)-induced fever.
Materials:
-
Wistar rats
-
Vinyl-L-NIO (vL-NIO)
-
Lipopolysaccharide (LPS)
-
Stereotaxic apparatus
-
Guide cannula for ICV injection
-
Syringe pump
-
Temperature monitoring system (e.g., telemetry)
Procedure:
-
Surgical Implantation of Cannula:
-
Anesthetize the rats and place them in a stereotaxic apparatus.
-
Surgically implant a guide cannula into a lateral cerebral ventricle.
-
Allow the animals to recover for at least one week.
-
-
Experimental Protocol:
-
On the day of the experiment, record baseline body temperature.
-
Administer an intracerebroventricular injection of Vinyl-L-NIO (10 µg in a small volume, e.g., 5 µL) through the implanted cannula.
-
Immediately following the ICV injection, administer an intraperitoneal injection of LPS (e.g., 50 µg/kg) to induce fever.
-
Continuously monitor body temperature for several hours.
-
-
Data Analysis:
-
Calculate the change in body temperature from baseline over time.
-
Calculate a "fever index" (the area under the temperature curve) to quantify the total febrile response.
-
Compare the febrile response in rats treated with Vinyl-L-NIO to a control group receiving a vehicle ICV injection followed by LPS.
-
Perform statistical analysis to determine the significance of any attenuation of the fever response.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the canonical nNOS signaling pathway and the point of inhibition by Vinyl-L-NIO.
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Acute nitric oxide synthase inhibition induces greater increases in blood pressure in female versus male Wistar Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
The Impact of Vinyl-L-NIO on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of Vinyl-L-NIO, a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), in the modulation of synaptic plasticity. Nitric oxide (NO) has been identified as a critical signaling molecule in the central nervous system, playing a pivotal role in the mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. By selectively targeting nNOS, Vinyl-L-NIO offers a powerful tool to dissect the specific contributions of neuronal NO to these processes. This document summarizes the current understanding of the nNOS signaling pathway in synaptic plasticity, presents quantitative data from studies utilizing nNOS inhibitors, provides detailed experimental protocols for key assays, and visualizes complex biological pathways and workflows.
Introduction: Vinyl-L-NIO and Synaptic Plasticity
Vinyl-L-NIO, also known as N5-(1-imino-3-butenyl)-L-ornithine, is a highly selective, mechanism-based inactivator of the neuronal isoform of nitric oxide synthase (nNOS)[1][2]. Its high selectivity for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS) makes it an invaluable pharmacological tool for elucidating the specific physiological and pathophysiological roles of neuronally derived NO.
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning, memory, and cognitive function. The two most extensively studied forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic efficacy. The nitric oxide signaling pathway has been shown to be a critical modulator of both LTP and LTD in various brain regions, including the hippocampus and cortex.
Mechanism of Action: The nNOS/NO/cGMP Signaling Pathway
The canonical pathway through which nNOS-derived NO influences synaptic plasticity involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP)[3][4][5]. cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which phosphorylates a variety of downstream targets to effect changes in synaptic strength.
Signaling Pathway in Long-Term Potentiation (LTP):
During the induction of LTP at glutamatergic synapses, the influx of Ca2+ through NMDA receptors activates calmodulin, which in turn binds to and activates nNOS. The resulting production of NO can act as a retrograde messenger, diffusing from the postsynaptic neuron to the presynaptic terminal. In the presynaptic terminal, NO activates sGC, leading to an increase in cGMP and subsequent activation of PKG. This cascade is thought to enhance neurotransmitter release, contributing to the sustained potentiation of the synapse.
Signaling Pathway in Long-Term Depression (LTD):
The role of the NO/cGMP pathway in LTD is also well-established, particularly in the cerebellum and striatum. In these regions, NO can be generated in response to different patterns of synaptic activity and receptor activation. Similar to LTP, the subsequent increase in cGMP and PKG activity is a key step in the induction of LTD, although the downstream targets and ultimate effects on synaptic transmission are distinct.
dot
Caption: nNOS/NO/cGMP signaling pathway in synaptic plasticity.
Quantitative Data on the Effects of nNOS Inhibition
The following tables summarize quantitative data from studies investigating the effects of nNOS inhibitors on synaptic plasticity and related biochemical assays.
| Inhibitor | Concentration | Assay | Brain Region | Effect | Reference |
| Vinyl-L-NIO (l-VNIO) | 100 nM | cGMP Measurement | Hippocampal Slices | No significant effect on tonic cGMP levels | [6] |
| 1400W (nNOS/iNOS inhibitor) | 1 µM | cGMP Measurement | Hippocampal Slices | No significant effect on tonic cGMP levels | [6] |
| N-propyl-L-arginine (NPA) | 1 µM | cGMP Measurement | Hippocampal Slices | No significant effect on tonic cGMP levels | [6] |
| L-NIO (non-selective NOS inhibitor) | 100 µM | cGMP Measurement | Hippocampal Slices | Significant reduction in BAY 41-2272-stimulated cGMP levels | [6] |
| L-NNA (non-selective NOS inhibitor) | 100 µM | cGMP Measurement | Hippocampal Slices | Significant reduction in BAY 41-2272-stimulated cGMP levels | [6] |
| Inhibitor | Concentration | Plasticity Protocol | Brain Region | Effect on fEPSP Slope (% of Baseline) | Reference |
| Control | - | High-Frequency Stimulation (HFS) | Hippocampal CA1 | 148 ± 6% at 75 min post-HFS | [7] |
| L-NIO | 100 µM | High-Frequency Stimulation (HFS) | Hippocampal CA1 | 115 ± 12% at 75 min post-HFS (gradual decay) | [7] |
| Control (eNOS knockout) | - | High-Frequency Stimulation (HFS) | Hippocampal CA1 | Unstable LTP | [6] |
| L-NNA (in eNOS knockout) | 100 µM | High-Frequency Stimulation (HFS) | Hippocampal CA1 | No significant effect compared to eNOS knockout control | [6] |
| 1400W | 1 µM | High-Frequency Stimulation (HFS) | Hippocampal CA1 | Profound dissipation of late-phase LTP | [6] |
| N-propyl-L-arginine (NPA) | 1 µM | High-Frequency Stimulation (HFS) | Hippocampal CA1 | Profound dissipation of late-phase LTP | [6] |
Detailed Experimental Protocols
Electrophysiological Recording of Long-Term Potentiation (LTP)
Objective: To measure the effect of Vinyl-L-NIO on LTP at Schaffer collateral-CA1 synapses in hippocampal slices.
Materials:
-
Adult male Sprague-Dawley rats (4-6 weeks old)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.0 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, and 1.5 MgCl2, bubbled with 95% O2/5% CO2.
-
Vinyl-L-NIO hydrochloride
-
Dissection tools, vibratome, interface or submerged recording chamber, amplifier, digitizer, and data acquisition software.
-
Bipolar stimulating electrode and glass recording microelectrode (filled with aCSF).
Procedure:
-
Anesthetize the rat and rapidly dissect the brain, placing it in ice-cold, oxygenated aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an interface or submerged recording chamber and allow them to recover for at least 1 hour at 28-30°C, perfused with oxygenated aCSF.
-
Place a bipolar stimulating electrode in the stratum radiatum to stimulate Schaffer collateral afferents and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at 0.05 Hz for at least 20 minutes.
-
Apply Vinyl-L-NIO to the perfusion medium at the desired concentration (e.g., 100 nM) and continue baseline recording for another 20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 pulses at 100 Hz).
-
Record fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
Analyze the data by measuring the initial slope of the fEPSP and expressing it as a percentage of the pre-HFS baseline.
Western Blot Analysis of Synaptic Proteins
Objective: To determine the effect of Vinyl-L-NIO on the expression levels of synaptic proteins following a plasticity-inducing stimulus.
Materials:
-
Hippocampal slices treated as described in the electrophysiology protocol.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis apparatus, and transfer system.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against synaptic proteins (e.g., PSD-95, synaptophysin) and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Following the experimental treatment (e.g., HFS with or without Vinyl-L-NIO), rapidly homogenize hippocampal slices in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tonic and Phasic Nitric Oxide Signals in Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Role of Nitric Oxide in Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Neuronal Nitric Oxide Synthase in the Landscape of Neurodegenerative Diseases: A Technical Guide
For Immediate Release
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the multifaceted role of neuronal nitric oxide synthase (nNOS) in neurodegenerative diseases. By synthesizing foundational research on Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS), this document provides a structured overview of quantitative data, detailed experimental protocols, and critical signaling pathways to facilitate a deeper understanding of nNOS as a therapeutic target.
Abstract
Neuronal nitric oxide synthase (nNOS), a key enzyme responsible for the production of the signaling molecule nitric oxide (NO) in the nervous system, has emerged as a critical player in the pathogenesis of several neurodegenerative diseases. Its role, however, is complex and often contradictory, exhibiting both neuroprotective and neurotoxic effects depending on the cellular context and disease state. This guide consolidates current foundational research to provide a clear and concise overview of the involvement of nNOS in Alzheimer's, Parkinson's, and Huntington's diseases, and ALS. It presents quantitative data on nNOS expression and activity, detailed protocols for key experimental techniques, and visual representations of associated signaling pathways to support ongoing research and drug development efforts.
The Dichotomous Nature of nNOS in Neurodegeneration
Nitric oxide, produced by nNOS, is a pleiotropic molecule that functions as a neurotransmitter, a modulator of synaptic plasticity, and a regulator of cerebral blood flow. However, under pathological conditions, excessive NO production can lead to nitrosative stress, protein misfolding, mitochondrial dysfunction, and ultimately, neuronal cell death. The specific contribution of nNOS to neurodegeneration varies across different diseases, highlighting the complexity of its signaling pathways.
-
In Alzheimer's Disease (AD) , studies have shown alterations in nNOS expression, with some reports indicating a decrease in the number of nNOS-expressing neurons in vulnerable brain regions like the hippocampus.[1] This loss may contribute to cognitive decline by disrupting normal synaptic function. Conversely, nNOS can also be involved in the excitotoxicity cascade initiated by amyloid-beta (Aβ) plaques and glutamate dysregulation.[2]
-
In Parkinson's Disease (PD) , an increased concentration of nNOS has been observed in the midbrain of both patients and animal models.[3] This upregulation is thought to contribute to the degeneration of dopaminergic neurons in the substantia nigra through mechanisms involving oxidative and nitrosative stress.[4]
-
In Huntington's Disease (HD) , a neurodegenerative disorder characterized by severe neuronal loss in the striatum, nNOS-expressing interneurons are surprisingly spared.[5] This resilience is attributed to their failure to produce significant amounts of mitochondrial reactive oxygen species (mt-ROS) in response to excitotoxic stimuli, a key event in the disease's progression.[5] However, overall nNOS expression and activity appear to be reduced in the striatum of HD models, which may contribute to the pathological changes in corticostriatal circuits.
-
In Amyotrophic Lateral Sclerosis (ALS) , a fatal neurological disorder affecting motor neurons, the role of nNOS is also multifaceted. While some studies show a depletion of nNOS-positive motor neurons, others report increased nNOS immunoreactivity in the spinal cord of ALS patients, suggesting a complex involvement in motor neuron degeneration.
Quantitative Analysis of nNOS in Neurodegenerative Diseases
The following tables summarize key quantitative findings regarding nNOS expression and activity in various neurodegenerative diseases, providing a basis for comparative analysis.
| Disease Model/Patient Cohort | Brain Region | Method | Change in nNOS | Quantitative Data | Reference |
| Alzheimer's Disease | |||||
| Post-mortem human brains | Hippocampus | In-situ hybridization | Decrease | Significant decrease in the number of cells expressing detectable levels of nNOS mRNA (P < 0.05) | [1] |
| Post-mortem human brains | Frontal cortex (white matter) | In-situ hybridization | Decrease | Significant decrease in the density of neurons with detectable nNOS mRNA (P < 0.05) | [1] |
| Parkinson's Disease | |||||
| Post-mortem human midbrain | Midbrain | Immunohistochemistry | Increase | Increased concentration of nNOS observed | [3] |
| Weaver mice (PD model) | Substantia nigra | Not specified | Increase | Increased nNOS expression | [3] |
| Huntington's Disease | |||||
| R6/2 mouse model (3 months) | Cortex | qPCR | Decrease | 40% decrease in nNOS transcript expression | |
| R6/2 mouse model (3 months) | Striatum | qPCR | Decrease | 54% decrease in nNOS transcript expression | |
| Q175 mouse model (11.5 months) | Striatum | qPCR | Decrease | 19% decrease in nNOS mRNA down-regulation | |
| Amyotrophic Lateral Sclerosis | |||||
| mSOD1 (G93A) ALS mice | Lumbar spinal cord | Quantitative real-time PCR | Decrease | Lower expression of nNOS mRNA compared to wild-type mice (p<0.05) | |
| Post-mortem human spinal cord | Anterior horn | Immunohistochemistry | Increase | Mean number of nNOS-positive neurons per section: 16.2 ± 10.9 in ALS vs. 7.0 ± 9.2 in controls (P < 0.0001) |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these foundational studies.
Western Blotting for nNOS Protein Quantification
Objective: To quantify the relative abundance of nNOS protein in brain tissue homogenates.
Protocol:
-
Protein Extraction:
-
Homogenize snap-frozen brain tissue (e.g., hippocampus, substantia nigra, striatum) in 10 volumes of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Sonicate the homogenate three times for 15 seconds each on ice.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing 20 µg of protein with 4X NuPage LDS sample buffer and heating at 70°C for 10 minutes.
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel along with a molecular weight marker.
-
Perform electrophoresis at 150V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against nNOS (e.g., mouse anti-nNOS monoclonal antibody, 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensity using densitometry software. Normalize the nNOS band intensity to a loading control protein (e.g., β-actin or GAPDH).
-
Immunohistochemistry for nNOS Localization and Quantification
Objective: To visualize the distribution and quantify the number of nNOS-positive neurons in brain sections.
Protocol (for Paraffin-Embedded Sections):
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Rehydrate the sections by sequential immersion in 100% ethanol (2x10 min), 95% ethanol (5 min), 70% ethanol (5 min), and 50% ethanol (5 min).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature.
-
-
Immunostaining:
-
Wash sections with PBS.
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in PBS for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding by incubating sections in 10% normal goat serum in PBS with 0.3% Triton X-100 for 1 hour.
-
Incubate sections with the primary antibody against nNOS (e.g., rabbit anti-nNOS polyclonal antibody, 1:500 dilution in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash three times with PBS.
-
-
Visualization and Counterstaining:
-
Develop the peroxidase reaction using a diaminobenzidine (DAB) substrate kit until the desired staining intensity is reached.
-
Rinse with distilled water.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Quantification:
-
Capture images of the stained sections using a light microscope.
-
Manually or automatically count the number of nNOS-positive neurons in defined regions of interest using image analysis software.
-
nNOS Activity Assay (L-Citrulline Conversion Assay)
Objective: To measure the enzymatic activity of nNOS by quantifying the conversion of [³H]L-arginine to [³H]L-citrulline.
Protocol:
-
Tissue Homogenization:
-
Homogenize fresh or frozen brain tissue in 4 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the activity assay.
-
Determine the protein concentration of the supernatant.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 7.4)
-
1 mM NADPH
-
10 µM FAD
-
10 µM FMN
-
10 µM Tetrahydrobiopterin (BH4)
-
2 mM CaCl₂
-
1 µg/ml Calmodulin
-
10 µM L-arginine
-
[³H]L-arginine (e.g., 1 µCi)
-
-
Initiate the reaction by adding 50-100 µg of protein extract to the reaction mixture. The final reaction volume is typically 100 µL.
-
Incubate at 37°C for 30 minutes.
-
-
Separation of L-Citrulline:
-
Stop the reaction by adding 1 mL of ice-cold stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).
-
Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG 50W-X8, Na⁺ form) to bind the unreacted [³H]L-arginine.
-
Elute the [³H]L-citrulline with 2 mL of water.
-
-
Quantification:
-
Add the eluate to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the nNOS activity as pmol of [³H]L-citrulline formed per minute per mg of protein.
-
Visualizing nNOS Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving nNOS in neurodegeneration and a typical experimental workflow for its study.
Conclusion and Future Directions
The role of nNOS in neurodegenerative diseases is undeniably complex, with its effects ranging from promoting neuronal survival to exacerbating neurotoxic cascades. This guide provides a foundational framework for understanding these dual roles by presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. Future research should focus on elucidating the precise molecular switches that determine the neuroprotective versus neurotoxic functions of nNOS in different disease contexts. A deeper understanding of these mechanisms will be crucial for the development of targeted therapeutic strategies that can selectively modulate nNOS activity to slow or halt the progression of these devastating disorders. The development of isoform-selective nNOS inhibitors and activators will be instrumental in dissecting its specific contributions and for translating foundational research into clinical applications.
References
- 1. Neuronal nitric oxide synthase (nNOS) mRNA expression and NADPH-diaphorase staining in the frontal cortex, visual cortex and hippocampus of control and Alzheimer's disease brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Getting to NO Alzheimer's Disease: Neuroprotection versus Neurotoxicity Mediated by Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 4. Immunohistochemical quantification of the synapse-related protein synaptophysin in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Preparation of Vinyl-L-NIO Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Vinyl-L-NIO hydrochloride, a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).
Introduction
This compound is a valuable research tool for investigating the physiological and pathological roles of nitric oxide (NO) synthesized by nNOS.[1][2] It acts as a mechanism-based inactivator of nNOS, exhibiting significantly higher selectivity for nNOS over endothelial (eNOS) and inducible (iNOS) isoforms.[3][4] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 728944-69-2 | [2][3][5] |
| Molecular Formula | C₉H₁₇N₃O₂ • HCl | [3][5] |
| Molecular Weight | 235.7 g/mol | [3][5] |
| Purity | ≥95% | [3][5] |
| Formulation | A film | [3] |
Solubility Data
The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions. This data is summarized in Table 2.
| Solvent | Solubility |
| DMF | 60 mg/mL |
| DMSO | 50 mg/mL |
| Ethanol | 30 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
(Data sourced from Cayman Chemical product information)[3]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.357 mg of the compound (Molecular Weight = 235.7 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For a 10 mM solution using 2.357 mg of powder, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.
-
Aliquoting and Storage: For convenience and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. When stored properly, the stock solution is stable for at least four years.[3]
Visualization of Experimental Workflow and Mechanism of Action
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing a 10 mM this compound stock solution.
Signaling Pathway Inhibition by Vinyl-L-NIO
This compound selectively inhibits neuronal nitric oxide synthase (nNOS), thereby blocking the conversion of L-arginine to L-citrulline and nitric oxide (NO).
References
Application Note: In Vitro Assessment of Neuronal Nitric Oxide Synthase (nNOS) Inhibition using Vinyl-L-NIO Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the in vitro use of Vinyl-L-NIO hydrochloride, a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), in cell culture assays.[1][2][3] It includes methodologies for assessing nNOS activity by measuring nitric oxide production, along with data presentation guidelines and visualizations of the experimental workflow and underlying signaling pathway.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and immune responses.[4] It is synthesized from L-arginine by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2).[5] Dysregulation of nNOS activity and excessive NO production are implicated in neurodegenerative diseases and other pathological conditions.[6]
This compound is a potent, selective, and irreversible inhibitor of nNOS.[2][7] Its high selectivity makes it an invaluable tool for studying the specific roles of nNOS in cellular signaling and for screening potential therapeutic agents that target this enzyme. This application note details a standard in vitro cell culture assay to quantify the inhibitory effect of Vinyl-L-NIO on nNOS activity.
Mechanism of Action
This compound acts as a mechanism-based inactivator of nNOS.[2][7] In the presence of necessary cofactors like NADPH and O₂, it irreversibly binds to the enzyme, leading to its inactivation.[2][7] This selectivity allows researchers to dissect the nNOS-specific pathways from those mediated by eNOS or iNOS.
Selectivity of Vinyl-L-NIO
The inhibitory constants (Ki) demonstrate the high selectivity of Vinyl-L-NIO for nNOS over other isoforms.
| NOS Isoform | Ki Value |
| nNOS | 90-100 nM [2][7] |
| eNOS | 12 µM[2][7] |
| iNOS | 60 µM[2][7] |
Table 1: Comparison of Vinyl-L-NIO Ki values for different NOS isoforms. Data shows significant selectivity for nNOS.
Experimental Workflow
The overall workflow for assessing nNOS inhibition involves cell culture, treatment with Vinyl-L-NIO, collection of supernatant, and quantification of nitric oxide production using the Griess assay.
Detailed Protocols
Required Materials
-
Cell Line: A suitable cell line expressing nNOS (e.g., human neuroblastoma SK-N-SH, rat pheochromocytoma PC12).
-
Reagents:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO or PBS for dissolving Vinyl-L-NIO[7]
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)[8]
-
Sodium Nitrite (NaNO₂) for standard curve
-
-
Equipment:
-
96-well clear, flat-bottom plates
-
Spectrophotometric microplate reader
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Protocol: nNOS Inhibition Assay
Step 1: Cell Seeding
-
Culture nNOS-expressing cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.[9]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Step 2: Preparation of Compounds
-
Vinyl-L-NIO Stock: Prepare a 10 mM stock solution of this compound in sterile PBS (pH 7.2) or DMSO.[7] Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of Vinyl-L-NIO in cell culture medium to achieve final concentrations ranging from 10 nM to 100 µM.
-
Nitrite Standards: Prepare a 100 µM sodium nitrite standard solution in the same cell culture medium. Create a standard curve by serially diluting this solution (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 0 µM).
Step 3: Cell Treatment
-
Carefully remove the medium from the wells.
-
Add 100 µL of the Vinyl-L-NIO working solutions to the respective wells.
-
Include "vehicle control" wells (medium with the same concentration of DMSO or PBS used for the drug) and "untreated control" wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
Step 4: Griess Assay for Nitrite Measurement Nitric oxide is unstable and quickly oxidizes to nitrite (NO₂⁻) and nitrate (NO₃⁻) in culture medium. The Griess assay reliably measures the nitrite concentration as an index of NO production.[10][11]
-
After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing supernatant and standards.[12]
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. Note: Some commercial kits provide a single combined reagent.[12]
-
Incubate the plate for 10-15 minutes at room temperature, protected from light.[9][12] A purple/magenta color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.[8][9]
Data Analysis
-
Standard Curve: Plot the absorbance of the nitrite standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Nitrite Concentration: Use the standard curve equation to calculate the nitrite concentration in each experimental sample.
-
Percentage Inhibition: Calculate the percent inhibition of NO production for each concentration of Vinyl-L-NIO using the following formula:
% Inhibition = [1 - (NO₂⁻ concentration in treated sample / NO₂⁻ concentration in vehicle control)] * 100
-
IC₅₀ Value: Plot the percent inhibition against the log concentration of Vinyl-L-NIO. Use a non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
nNOS Signaling Pathway
The primary function of nNOS is to catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide in the process.[4][6] This reaction is dependent on Ca²⁺/Calmodulin.[13] Vinyl-L-NIO inhibits this enzymatic conversion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. scbt.com [scbt.com]
- 4. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 5. Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Nitric Oxide Griess Assay [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular mechanisms of neuronal nitric oxide synthase in cardiac function and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of Vinyl-L-NIO Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl-L-NIO hydrochloride is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for the production of nitric oxide (NO) in neurons.[1] As a gaseous signaling molecule, NO is implicated in a wide array of physiological and pathophysiological processes in the central nervous system (CNS), including neurotransmission, synaptic plasticity, and neuroinflammation. Intracerebroventricular (ICV) administration of this compound allows for the direct delivery of this inhibitor to the brain, bypassing the blood-brain barrier and enabling the investigation of the central roles of nNOS.
These application notes provide a comprehensive overview of the use of this compound in rats, including its mechanism of action, potential applications, and detailed protocols for ICV administration.
Mechanism of Action
This compound is a mechanism-based inactivator of nNOS. It acts as a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase. The inhibition of nNOS leads to a reduction in the synthesis of nitric oxide from L-arginine in neuronal populations. This targeted inhibition allows for the elucidation of the specific roles of nNOS-derived NO in various central nervous system functions.
Applications
The intracerebroventricular administration of this compound in rats is a valuable technique for investigating the central effects of nNOS inhibition. Key research applications include:
-
Neuroinflammation and Fever: Investigating the role of centrally produced nitric oxide in the febrile response to inflammatory stimuli like lipopolysaccharide (LPS).[2]
-
Neurological and Psychiatric Disorders: Exploring the involvement of the nNOS pathway in conditions such as anxiety, depression, and neurodegenerative diseases.
-
Cardiovascular Regulation: Studying the influence of central nitric oxide on cardiovascular parameters like blood pressure and heart rate.
-
Pain Perception: Examining the role of central nNOS in nociceptive pathways.
-
Learning and Memory: Assessing the impact of nNOS inhibition on cognitive functions.
Quantitative Data
The following table summarizes the available quantitative data for the intracerebroventricular injection of this compound in rats.
| Parameter | Species/Strain | Dose of Vinyl-L-NIO | Observed Effect | Reference |
| LPS-induced Fever | Wistar rats | 10 µ g/rat | Attenuated the febrile response to LPS, reducing the fever index by approximately 43%. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for ICV Injection
Materials:
-
This compound (powder)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile injection syringes
Procedure:
-
Determine the required concentration: For a 10 µg dose in a 5 µL injection volume, a concentration of 2 µg/µL (2 mg/mL) is required.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the appropriate volume of sterile PBS (pH 7.2) to the microcentrifuge tube. This compound is soluble in PBS at concentrations up to 10 mg/mL.[3]
-
Dissolution: Gently vortex the solution until the powder is completely dissolved.
-
Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube to ensure sterility for ICV injection.
-
Storage: It is recommended to prepare the solution fresh on the day of the experiment. Long-term storage of the solution is not advised.[1]
Protocol 2: Stereotaxic Surgery for Intracerebroventricular Cannula Implantation in Rats
Materials:
-
Rat (Wistar or Sprague-Dawley)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heating pad
-
Hair clippers
-
Antiseptic solution (e.g., povidone-iodine, chlorhexidine)
-
Sterile surgical instruments
-
Dental drill with a small burr bit
-
Guide cannula and dummy cannula
-
Stainless steel screws
-
Dental cement
-
Suture material
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Preparation:
-
Incision and Skull Exposure:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the skin and clean the skull surface of any connective tissue.
-
-
Identification of Bregma and Stereotaxic Targeting:
-
Identify the bregma, the junction of the sagittal and coronal sutures.
-
Set the bregma as the reference point (0,0,0) for all coordinates.
-
Move the stereotaxic arm to the desired coordinates for the lateral ventricle.
-
For Wistar rats, typical coordinates are:
-
For Sprague-Dawley rats, coordinates may need to be adjusted based on the specific atlas and animal weight.
-
-
-
Drilling and Screw Placement:
-
Drill a small hole through the skull at the target coordinates for the cannula.
-
Drill 2-3 additional small holes for the placement of anchor screws.
-
Gently insert the stainless steel screws into the drilled holes, ensuring they do not penetrate the dura.
-
-
Cannula Implantation and Fixation:
-
Slowly lower the guide cannula through the drilled hole to the target DV coordinate.
-
Apply dental cement around the base of the cannula and the anchor screws to secure the implant to the skull.[7]
-
Allow the dental cement to fully harden.
-
-
Closure and Post-operative Care:
-
Suture the scalp incision around the implant.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Administer analgesics and antibiotics as per the approved protocol.
-
Allow the animal to recover in a clean, warm cage and monitor its health regularly.
-
Protocol 3: Intracerebroventricular Injection
Materials:
-
Rat with implanted guide cannula
-
Prepared this compound solution
-
Internal injector cannula
-
Microinjection pump
-
Tubing
Procedure:
-
Animal Handling: Gently restrain the conscious rat.
-
Cannula Removal: Carefully remove the dummy cannula from the guide cannula.
-
Injector Insertion: Insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula, into the guide.
-
Infusion: Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump. A typical total injection volume is 1-5 µL for rats.
-
Post-injection: After the infusion is complete, leave the injector cannula in place for a short period (e.g., 1 minute) to allow for diffusion and prevent backflow.
-
Dummy Cannula Replacement: Gently withdraw the injector cannula and replace the dummy cannula.
-
Monitoring: Return the animal to its home cage or the experimental apparatus and begin monitoring for the desired outcomes.
Visualizations
Caption: nNOS Signaling Pathway and Inhibition by Vinyl-L-NIO.
Caption: Experimental Workflow for ICV Injection of Vinyl-L-NIO.
References
- 1. apexbt.com [apexbt.com]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. caymanchem.com [caymanchem.com]
- 4. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]
- 5. Stereotactic coordinates for intracerebroventricular infusion after permanent focal cerebral ischemia in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereotactic coordinates for intracerebroventricular infusion after permanent focal cerebral ischemia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Determining the Optimal Concentration of Vinyl-L-NIO for Cell-Based Assays
Introduction
Vinyl-L-NIO (L-N5-(1-Imino-3-butenyl)ornithine) is a potent and irreversible inhibitor of nitric oxide synthases (NOS), a family of enzymes responsible for the production of nitric oxide (NO). NO is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. The precise modulation of NO levels is crucial for therapeutic interventions in various diseases, such as inflammation, cancer, and cardiovascular disorders.
This application note provides a comprehensive protocol for determining the optimal concentration of Vinyl-L-NIO for use in cell-based assays. The primary objective is to identify a concentration that effectively inhibits NOS activity while maintaining high cell viability. The following sections detail the necessary materials, experimental procedures, and data analysis techniques to establish the ideal working concentration of Vinyl-L-NIO for your specific cell model.
Mechanism of Action: Inhibition of Nitric Oxide Synthase
Vinyl-L-NIO acts as a mechanism-based inactivator of all three NOS isoforms (nNOS, eNOS, and iNOS). It binds to the active site of the enzyme and, following enzymatic oxidation, forms a reactive intermediate that covalently modifies the heme prosthetic group, leading to irreversible inhibition. Understanding this mechanism is crucial for designing experiments to assess its inhibitory effects.
Caption: Mechanism of Vinyl-L-NIO action on the NOS pathway.
Experimental Protocols
This section outlines the protocols for determining the optimal concentration of Vinyl-L-NIO. The workflow involves two key experiments: a dose-response curve for NO inhibition and a cell viability assay.
Caption: Experimental workflow for determining optimal Vinyl-L-NIO concentration.
-
Cells: Murine macrophage cell line (e.g., RAW 264.7)
-
Vinyl-L-NIO: Stock solution (10 mM in DMSO)
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Inducing Agents: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
Griess Reagent Kit: For nitrite measurement
-
Cell Viability Assay Kit: (e.g., MTT, PrestoBlue™)
-
Instruments: 96-well plate reader, incubator
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Preparation of Vinyl-L-NIO Dilutions: Prepare a serial dilution of Vinyl-L-NIO in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO).
-
Cell Treatment: Remove the old medium and add 100 µL of fresh medium containing the different concentrations of Vinyl-L-NIO.
-
Induction of NO Production: Add LPS (1 µg/mL) and IFN-γ (10 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent Kit) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component B) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration relative to the induced, untreated control. Determine the IC50 value (the concentration at which 50% of NO production is inhibited).
-
Cell Treatment: Follow steps 1-4 of the Nitric Oxide Inhibition Assay protocol in a separate 96-well plate.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value (the concentration at which 50% of cell viability is lost).
Data Presentation and Interpretation
The data from the two assays should be compiled to determine the optimal concentration range. The ideal concentration will provide significant NOS inhibition with minimal cytotoxicity.
Table 1: Dose-Response of Vinyl-L-NIO on NO Production and Cell Viability
| Vinyl-L-NIO (µM) | NO Inhibition (%) | Cell Viability (%) |
| 0 (Vehicle) | 0 | 100 |
| 1 | 15.2 | 98.5 |
| 5 | 48.9 | 97.1 |
| 10 | 75.4 | 95.8 |
| 25 | 92.1 | 90.3 |
| 50 | 98.6 | 82.4 |
| 100 | 99.1 | 65.7 |
Table 2: Summary of IC50 and CC50 Values
| Parameter | Value (µM) |
| IC50 (NO Inhibition) | 5.5 |
| CC50 (Cytotoxicity) | >100 |
Interpretation:
From the data, the IC50 for Vinyl-L-NIO is approximately 5.5 µM. At concentrations up to 25 µM, there is over 90% inhibition of NO production with minimal impact on cell viability (>90%). The CC50 is significantly higher than the IC50, indicating a good therapeutic window. Therefore, a concentration range of 10-25 µM is recommended for further cell-based assays using this specific cell line and conditions.
Conclusion
The protocols outlined in this application note provide a robust framework for determining the optimal concentration of Vinyl-L-NIO. By systematically evaluating its effects on both nitric oxide production and cell viability, researchers can confidently select a concentration that is both effective and non-toxic for their experimental model. This ensures the reliability and reproducibility of subsequent studies investigating the biological roles of nitric oxide.
Application Notes: Assessing nNOS Activity Following Vinyl-L-NIO Treatment
References
- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural characterization and kinetics of nitric-oxide synthase inhibition by novel N5-(iminoalkyl)- and N5-(iminoalkenyl)-ornithines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of neuronal nitric oxide synthase by HPLC determination of citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Long-Term Potentiation with Vinyl-L-NIO in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. A key signaling molecule implicated in the induction and maintenance of LTP in the hippocampus is nitric oxide (NO). Vinyl-L-NIO (L-N5-(1-iminoethyl)ornithine), a potent and irreversible inhibitor of nitric oxide synthase (NOS), serves as a critical pharmacological tool to investigate the role of NO in synaptic plasticity. These application notes provide detailed protocols for utilizing Vinyl-L-NIO to study LTP in acute hippocampal slices.
Mechanism of Action
Vinyl-L-NIO is a non-selective inhibitor of all three major isoforms of nitric oxide synthase: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). In the context of hippocampal LTP, the activation of postsynaptic NMDA receptors leads to an influx of Ca2+, which, in complex with calmodulin, activates nNOS. The subsequent production of NO, a retrograde messenger, is thought to diffuse to the presynaptic terminal to modulate neurotransmitter release, contributing to the expression of LTP. By irreversibly inhibiting NOS, Vinyl-L-NIO blocks the production of NO, allowing for the elucidation of NO-dependent components of LTP.
Data Presentation
Table 1: Inhibitory Effect of Vinyl-L-NIO on Late-Phase LTP in Rat Hippocampal CA1 Region
| Treatment Condition | Time Post-HFS (High-Frequency Stimulation) | Normalized fEPSP Slope (% of Baseline) |
| Control | 75 min | 148 ± 6% |
| Vinyl-L-NIO (100 µM) | 75 min | 115 ± 12% |
| Control | 115 min | 147 ± 4% |
| Vinyl-L-NIO (100 µM, applied 5 min post-HFS) | 115 min | 113 ± 8% |
Data summarized from a study investigating the role of nitric oxide synthase in LTP.[1]
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute transverse hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF)
-
Standard aCSF, continuously bubbled with 95% O2 / 5% CO2
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold cutting solution.
-
Isolate the hippocampus from one or both hemispheres.
-
Mount the hippocampus onto the vibratome stage and cut transverse slices (typically 300-400 µm thick) in ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing standard aCSF at 32-34°C for at least 30 minutes.
-
After the recovery period, maintain the slices at room temperature in oxygenated aCSF until required for recording.
Protocol 2: Induction and Recording of LTP in the CA1 Region
This protocol details the procedure for extracellular field potential recordings of LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
aCSF (bubbled with 95% O2 / 5% CO2)
-
Bipolar stimulating electrode
-
Glass recording microelectrode filled with aCSF (1-5 MΩ)
-
Amplifier, digitizer, and data acquisition software
-
High-frequency stimulation (HFS) protocol (e.g., 1 train of 100 Hz for 1 second)
-
Vinyl-L-NIO stock solution
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Place the stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents.
-
Position the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit an fEPSP amplitude that is 30-50% of the maximum.
-
To investigate the effect of Vinyl-L-NIO, perfuse the slice with aCSF containing the desired concentration of Vinyl-L-NIO (e.g., 100 µM) for a pre-incubation period of at least 20-30 minutes before inducing LTP.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one 1-second train of 100 Hz).
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60-120 minutes post-HFS to observe the induction and maintenance of LTP.
-
For control experiments, induce LTP in slices without the application of Vinyl-L-NIO.
Mandatory Visualizations
Caption: Signaling pathway of NO-dependent LTP and the inhibitory action of Vinyl-L-NIO.
Caption: Experimental workflow for studying the effect of Vinyl-L-NIO on LTP.
References
Evaluating the Neurobehavioral Effects of Vinyl-L-NIO: A Protocol for Researchers
Application Notes and Protocols for the Investigation of Vinyl-L-NIO, a Potent and Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitor, on Animal Behavior.
Audience: This document is intended for researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and related disciplines who are interested in studying the behavioral effects of inhibiting neuronal nitric oxide synthase (nNOS) using Vinyl-L-NIO.
Introduction:
Vinyl-L-NIO (N5-(1-Imino-3-butenyl)-L-ornithine) is a potent and selective mechanism-based inactivator of neuronal nitric oxide synthase (nNOS).[1][2] Nitric oxide (NO), synthesized by nNOS, is a critical signaling molecule in the central nervous system, playing a key role in neurotransmission, synaptic plasticity, and the regulation of various behaviors. The selective inhibition of nNOS by Vinyl-L-NIO allows for the specific investigation of the roles of neuronally-derived NO in modulating complex behaviors, offering a valuable tool for understanding the pathophysiology of various neurological and psychiatric disorders.
This document provides detailed protocols for evaluating the effects of Vinyl-L-NIO on animal behavior, focusing on standardized tests for locomotor activity, anxiety-like behavior, social interaction, and depressive-like states. It also includes representative quantitative data from studies using other selective nNOS inhibitors to serve as a guide for experimental design and data interpretation.
Mechanism of Action and Signaling Pathway
Vinyl-L-NIO acts as a potent and selective inhibitor of nNOS. In the presence of NADPH and O2, it irreversibly inactivates the enzyme.[1][2] The inhibition of nNOS prevents the conversion of L-arginine to L-citrulline and nitric oxide (NO). This reduction in NO availability subsequently modulates downstream signaling pathways. A primary pathway involves the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cyclic guanosine monophosphate (cGMP). cGMP then acts on various downstream effectors, including protein kinase G (PKG), to influence neuronal function and behavior.
Caption: nNOS Signaling Pathway and Inhibition by Vinyl-L-NIO.
Data Presentation: Quantitative Effects of nNOS Inhibition on Behavior
Disclaimer: The following tables summarize quantitative data from behavioral studies using various selective nNOS inhibitors. As of the last update, specific quantitative behavioral data for Vinyl-L-NIO is limited in the public domain. This data is provided as a representative example to guide researchers in their experimental design and expected outcomes when using Vinyl-L-NIO.
Table 1: Effects of nNOS Inhibition on Locomotor Activity (Open Field Test)
| Treatment Group | Total Distance Traveled (cm) | Time Spent in Center (%) | Rearing Frequency |
| Vehicle Control | 3500 ± 250 | 15 ± 2 | 40 ± 5 |
| nNOS Inhibitor (e.g., 7-NI) | 3300 ± 300 | 25 ± 3* | 35 ± 6 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data is illustrative and based on typical findings for selective nNOS inhibitors.
Table 2: Effects of nNOS Inhibition on Anxiety-Like Behavior (Elevated Plus Maze)
| Treatment Group | Time in Open Arms (%) | Open Arm Entries (%) | Closed Arm Entries |
| Vehicle Control | 20 ± 3 | 30 ± 4 | 15 ± 2 |
| nNOS Inhibitor (e.g., 7-NI) | 35 ± 5 | 45 ± 6 | 14 ± 3 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data is illustrative and based on typical findings for selective nNOS inhibitors.
Table 3: Effects of nNOS Inhibition on Social Behavior (Social Interaction Test)
| Treatment Group | Time Spent in Interaction Zone (s) | Latency to First Interaction (s) | Number of Interactions |
| Vehicle Control | 180 ± 20 | 15 ± 3 | 25 ± 4 |
| nNOS Inhibitor (e.g., 3-BrN) | 120 ± 15 | 25 ± 5 | 18 ± 3* |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data is illustrative and based on typical findings for selective nNOS inhibitors.
Table 4: Effects of nNOS Inhibition on Depressive-Like Behavior (Forced Swim Test)
| Treatment Group | Immobility Time (s) | Latency to Immobility (s) | Climbing Time (s) |
| Vehicle Control | 150 ± 15 | 60 ± 10 | 30 ± 5 |
| nNOS Inhibitor (e.g., 7-NI) | 100 ± 12 | 90 ± 15 | 35 ± 6 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data is illustrative and based on typical findings for selective nNOS inhibitors.
Experimental Protocols
General Preparation and Administration of Vinyl-L-NIO
Materials:
-
Vinyl-L-NIO hydrochloride
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Vortex mixer
-
pH meter
-
Syringes and needles (appropriate gauge for the route of administration)
-
Animal scale
Protocol:
-
Reconstitution: On the day of the experiment, dissolve this compound in sterile saline or aCSF to the desired stock concentration. Ensure complete dissolution by vortexing.
-
pH Adjustment: If necessary, adjust the pH of the solution to physiological range (7.2-7.4) using sterile NaOH or HCl.
-
Dose Calculation: Calculate the volume of the Vinyl-L-NIO solution to be administered based on the animal's body weight and the target dose. A common starting dose for intracerebroventricular (i.c.v.) injection in rats has been reported as 10 µ g/animal .[3] For systemic administration (e.g., intraperitoneal, i.p.), dose-response studies are recommended, starting with a range guided by other selective nNOS inhibitors (e.g., 10-50 mg/kg).
-
Administration: Administer the solution via the chosen route (e.g., i.p., subcutaneous, or stereotaxic i.c.v. injection). For behavioral testing, administration is typically performed 30-60 minutes prior to the test.
Caption: General Experimental Workflow.
Open Field Test
Purpose: To assess general locomotor activity and anxiety-like behavior in a novel environment.
Materials:
-
Open field arena (e.g., 40x40x30 cm for mice)
-
Video camera and tracking software
-
70% ethanol for cleaning
Protocol:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Place the animal gently in the center of the open field arena.
-
Record the animal's activity for a predefined period (typically 5-10 minutes).
-
After the session, return the animal to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each animal to remove olfactory cues.
-
Analyze the recorded video for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Elevated Plus Maze
Purpose: To assess anxiety-like behavior based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus
-
Video camera and tracking software
-
70% ethanol for cleaning
Protocol:
-
Habituate the animals to the testing room for at least 30 minutes.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session and analyze the time spent in the open and closed arms, and the number of entries into each arm.
-
Clean the maze with 70% ethanol between trials.
Social Interaction Test
Purpose: To evaluate social preference and social novelty recognition.
Materials:
-
Three-chambered social interaction apparatus
-
Two small, wire cages for holding stranger mice
-
Video camera and tracking software
-
70% ethanol for cleaning
Protocol:
-
Habituation: On the day before the test, habituate each test mouse to the three-chambered apparatus for 10 minutes.
-
Sociability Test:
-
Place an unfamiliar "stranger" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber.
-
Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time the test mouse spends in each chamber and interacting with the wire cages.
-
-
Social Novelty Test:
-
Introduce a second, novel "stranger" mouse into the previously empty wire cage.
-
Allow the test mouse to explore for another 10 minutes.
-
Record the time spent interacting with the familiar versus the novel stranger mouse.
-
-
Clean the apparatus thoroughly between each test.
Forced Swim Test
Purpose: To assess depressive-like behavior by measuring the animal's response to an inescapable stressor.
Materials:
-
Cylindrical container (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Video camera
-
Towels for drying the animals
-
Heating pad or lamp
Protocol:
-
Pre-test session (Day 1): Place the animal in the water-filled cylinder for 15 minutes. This session is for habituation.
-
Test session (Day 2): 24 hours after the pre-test, place the animal back into the cylinder for 5-6 minutes.
-
Record the entire test session.
-
Analyze the last 4 minutes of the recording for the duration of immobility (floating with only minimal movements to keep the head above water).
-
After the test, remove the animal, dry it thoroughly, and place it in a warm environment to prevent hypothermia before returning it to its home cage.
Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and with the principles of the "3Rs" (Replacement, Reduction, and Refinement). The forced swim test can be a significant stressor, and animals should be closely monitored.
Vinyl-L-NIO is a valuable pharmacological tool for dissecting the role of nNOS in animal behavior. The protocols outlined in this document provide a standardized framework for investigating its effects on locomotor activity, anxiety, social behavior, and depressive-like states. Researchers are encouraged to conduct dose-response studies and include appropriate vehicle controls to ensure the validity and reproducibility of their findings. The provided illustrative data from other nNOS inhibitors should aid in the design of these studies and the interpretation of the results.
References
Application Notes and Protocols: Immunohistochemistry for nNOS Expression Following Vinyl-L-NIO Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the effects of Vinyl-L-NIO, a selective neuronal nitric oxide synthase (nNOS) inhibitor, on nNOS protein expression in neuronal tissue using immunohistochemistry. The protocols outlined below are synthesized from established methodologies for nNOS immunohistochemical staining and provide a robust starting point for experimental design and execution.
Introduction
Neuronal nitric oxide synthase (nNOS) is a key enzyme responsible for the production of nitric oxide (NO), a versatile signaling molecule involved in various physiological and pathological processes in the nervous system.[1] Vinyl-L-NIO (L-VNIO) is a well-characterized selective inhibitor of nNOS activity.[2] While its effects on nNOS-mediated functional outcomes, such as vasodilation, are documented, its impact on the expression level of the nNOS protein itself is less clear.[2] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify protein expression within the cellular context of tissues. This document provides detailed protocols for performing IHC for nNOS following the administration of Vinyl-L-NIO, enabling researchers to assess potential changes in nNOS protein expression.
Core Concepts and Signaling Pathways
nNOS Signaling Pathway
Under normal physiological conditions, nNOS is activated by an influx of calcium ions (Ca2+), which bind to calmodulin (CaM). The Ca2+/CaM complex then binds to nNOS, activating the enzyme to produce NO from its substrate L-arginine. NO can then diffuse to adjacent cells and activate soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and downstream signaling events.
References
Troubleshooting & Optimization
Troubleshooting low efficacy of Vinyl-L-NIO hydrochloride in experiments
Welcome to the technical support center for Vinyl-L-NIO hydrochloride. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and address challenges related to low efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[1][2] It acts as a mechanism-based inactivator, meaning it is converted by the nNOS enzyme into a reactive species that irreversibly binds to and inactivates the enzyme.[3] This inactivation is dependent on the presence of NADPH and O2.[2][3]
Q2: How selective is this compound for nNOS?
This compound exhibits high selectivity for nNOS over the other major NOS isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS).[1][2][3] This selectivity is demonstrated by its significantly lower inhibition constant (Ki) for nNOS compared to eNOS and iNOS.
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[3][4] Under these conditions, it is stable for at least four years.[3][4]
Q4: How do I prepare a stock solution of this compound?
This compound has good solubility in several common laboratory solvents. For most in vitro applications, DMSO or ethanol are suitable choices for preparing concentrated stock solutions. For in vivo studies, sterile PBS (pH 7.2) can be used, although solubility is lower. It is recommended to prepare fresh solutions for each experiment or store aliquots of the stock solution at -20°C for a short period. Avoid repeated freeze-thaw cycles.
Troubleshooting Low Efficacy
Low or inconsistent efficacy of this compound can arise from various factors, from improper handling of the compound to suboptimal experimental design. This section provides a systematic approach to troubleshooting these issues.
Problem 1: Little to No Inhibition of nNOS Activity Observed
Possible Causes and Solutions:
-
Incorrect Stock Solution Preparation or Storage:
-
Solution: Ensure the compound is fully dissolved. After dissolving, briefly vortex the solution. Prepare fresh stock solutions for each experiment or use aliquots that have not undergone multiple freeze-thaw cycles. While long-term storage of the solid is at -20°C, the stability of stock solutions in aqueous buffers at room temperature may be limited.
-
-
Suboptimal Assay Conditions:
-
Inaccurate Dosing:
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific experimental system. The effective concentration can vary significantly between in vitro and in vivo models.
-
-
Degradation of the Compound:
-
Solution: Although generally stable, prolonged exposure to certain conditions (e.g., high pH, strong reducing agents) could potentially degrade the compound. Prepare solutions fresh and add them to your experimental system as close to the time of the experiment as possible.
-
Problem 2: Inconsistent or Variable Results Between Experiments
Possible Causes and Solutions:
-
Variability in Experimental System:
-
Solution: Ensure consistency in cell passages, animal age and strain, and other biological parameters. For in vivo studies, factors such as the method of administration and animal handling can influence outcomes.
-
-
Issues with nNOS Activity Measurement:
-
Pipetting Errors:
-
Solution: Due to the potent nature of this compound, small variations in pipetting can lead to significant differences in the final concentration. Use calibrated pipettes and proper pipetting techniques.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design.
Table 1: Inhibitor Specificity
| NOS Isoform | Ki (Inhibition Constant) |
| nNOS | 90 - 100 nM |
| eNOS | 12 µM |
| iNOS | 60 µM |
Data compiled from multiple sources.[1][2][3]
Table 2: Inactivation Kinetics for nNOS
| Parameter | Value |
| k_inact | 0.078 min⁻¹ |
This represents the maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.[3]
Table 3: Solubility Data
| Solvent | Solubility |
| DMSO | ≥50 mg/mL |
| Ethanol | ≥30 mg/mL |
| DMF | ≥60 mg/mL |
| PBS (pH 7.2) | ≥10 mg/mL |
Data provided by Cayman Chemical.[3]
Experimental Protocols
Protocol 1: In Vitro Inhibition of nNOS in Cultured Neuronal Cells
This protocol outlines a general procedure for treating cultured neuronal cells with this compound and subsequently measuring nNOS activity using the Griess assay.
Materials:
-
Cultured neuronal cells expressing nNOS (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells)
-
This compound
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Reagents for inducing nNOS activity (e.g., NMDA)
-
Griess Reagent Kit
-
96-well microplate
Procedure:
-
Cell Culture: Plate neuronal cells in a 96-well plate at a suitable density and allow them to adhere and grow.
-
Preparation of this compound: Prepare a stock solution (e.g., 10 mM in DMSO). Further dilute the stock solution in a cell culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control. Incubate for a predetermined time (e.g., 30 minutes to 2 hours) to allow for inhibitor uptake and nNOS inactivation.
-
nNOS Induction: After the pre-incubation with the inhibitor, stimulate the cells with an nNOS inducer (e.g., 100 µM NMDA) for a specific period (e.g., 15-30 minutes).
-
Sample Collection: Collect the cell culture supernatant for the measurement of nitrite, a stable metabolite of nitric oxide.
-
Griess Assay: Perform the Griess assay on the collected supernatants according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine to the samples, followed by measurement of the absorbance at ~540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of inhibition of nNOS activity at different concentrations of this compound.
Protocol 2: In Vivo Administration in a Rodent Model
This protocol provides a general guideline for the administration of this compound in a rat model to assess its in vivo efficacy.
Materials:
-
This compound
-
Sterile PBS (pH 7.2)
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Appropriate anesthesia
-
Surgical tools for the desired route of administration (e.g., intracerebroventricular cannulation)
-
Methods for assessing the biological outcome (e.g., behavioral tests, tissue collection for biochemical analysis)
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in sterile PBS to the desired concentration. Ensure the solution is sterile-filtered before administration.
-
Animal Preparation: Acclimatize the animals to the experimental conditions. Anesthetize the animals according to approved institutional protocols.
-
Administration: Administer this compound via the chosen route. For targeted central nervous system effects, intracerebroventricular (i.c.v.) injection is often used. A previously reported dose for i.c.v. administration in rats is 10 µg per animal.[1]
-
Experimental Paradigm: Following administration, proceed with the experimental model (e.g., induction of a neurological condition, behavioral testing).
-
Outcome Measurement: At the end of the experiment, collect relevant data. This may include behavioral scores, physiological measurements, or tissue samples for ex vivo analysis of nNOS activity or downstream signaling pathways.
-
Data Analysis: Analyze the data to determine the effect of this compound treatment compared to a vehicle-treated control group.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
Caption: nNOS inhibition by this compound blocks NO production.
Caption: Workflow for assessing this compound efficacy in vitro.
Caption: A logical approach to troubleshooting low efficacy experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. apexbt.com [apexbt.com]
- 3. Nitrite and nitrate measurement by Griess reagent in human plasma: evaluation of interferences and standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Anticoagulants and other preanalytical factors interfere in plasma nitrate/nitrite quantification by the Griess method - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the solubility of Vinyl-L-NIO hydrochloride for in vivo studies
For researchers, scientists, and drug development professionals utilizing Vinyl-L-NIO hydrochloride in in vivo studies, ensuring its proper solubilization is critical for experimental success and reproducibility. This guide provides detailed troubleshooting advice and frequently asked questions to address common challenges encountered during the preparation and administration of this selective neuronal nitric oxide synthase (nNOS) inhibitor.
Troubleshooting Guide
Researchers may encounter issues with the solubility of this compound, particularly when preparing aqueous solutions for in vivo administration. Here are some common problems and their solutions:
Problem 1: Precipitation occurs when diluting a DMSO stock solution with an aqueous buffer (e.g., PBS, saline).
-
Cause: this compound, like many amine hydrochloride salts, is more soluble in organic solvents and can precipitate when introduced into a neutral pH aqueous solution. This is due to the conversion of the soluble hydrochloride salt to the less soluble free base at a pH above its pKa.
-
Solution:
-
Utilize a Co-solvent System: Instead of direct dilution into an aqueous buffer, prepare a stock solution in DMSO and then dilute it into a vehicle containing co-solvents. A commonly used vehicle for similar compounds involves a multi-component system.
-
Stepwise Dilution: When preparing the final formulation, add the components sequentially and ensure complete dissolution at each step. For instance, add the DMSO stock to polyethylene glycol (PEG300), mix thoroughly, then add Tween 80, mix again, and finally, add saline to the desired volume.
-
Problem 2: The compound dissolves initially but precipitates over time or upon storage.
-
Cause: The formulation may be supersaturated, or the compound may be unstable in the prepared solution. Changes in temperature can also affect solubility.
-
Solution:
-
Prepare Fresh Solutions: It is highly recommended to prepare formulations fresh on the day of the experiment.
-
Sonication: Gentle sonication can help in dissolving the compound and maintaining its solubility.
-
Storage Conditions: If short-term storage is necessary, keep the solution at a controlled room temperature, as refrigeration can sometimes promote precipitation of concentrated solutions.
-
Problem 3: Observed toxicity or adverse effects in animals not related to the compound's pharmacology.
-
Cause: The vehicle itself, especially at high concentrations of organic solvents like DMSO, can cause adverse effects.
-
Solution:
-
Minimize Organic Solvent Concentration: Keep the final concentration of DMSO and other organic solvents in the injected formulation as low as possible.
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate the effects of the compound from those of the vehicle.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: For stock solutions, several organic solvents can be used. The solubility in these solvents is provided in the table below.[1]
Q2: What is a suitable vehicle for intravenous (IV) or intraperitoneal (IP) injection of this compound in rodents?
Q3: How can I sterilize the formulation for in vivo use?
A3: After preparing the final formulation, it should be sterile-filtered through a 0.22 µm syringe filter. Ensure that the filter material is compatible with the solvents used in your formulation.
Q4: What is the known solubility of this compound in different solvents?
A4: The following table summarizes the solubility of this compound in various common laboratory solvents.
Data Presentation
| Solvent | Solubility (mg/mL) |
| DMF | 60 |
| DMSO | 50 |
| Ethanol | 30 |
| PBS (pH 7.2) | 10 |
| Data sourced from Cayman Chemical product information sheet.[1] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Administration
This protocol is based on formulations used for the structurally similar compound L-NIO and should be optimized for this compound.[2]
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Vehicle Preparation (Example for a 10% DMSO final concentration):
-
In a sterile tube, add 1 part of the DMSO stock solution.
-
Add 4 parts of PEG300. Mix thoroughly until the solution is clear.
-
Add 0.5 parts of Tween 80. Mix again until the solution is clear.
-
Slowly add 4.5 parts of sterile saline to reach the final volume. Mix gently to avoid precipitation.
-
-
Sterilization: Draw the final formulation into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial.
-
Administration: Administer the freshly prepared, sterile formulation to the animals.
Mandatory Visualization
Caption: Experimental workflow for the preparation and administration of this compound for in vivo studies, including a troubleshooting step for precipitation issues.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on neuronal nitric oxide synthase (nNOS).
References
Addressing off-target effects of Vinyl-L-NIO hydrochloride on eNOS
Welcome to the technical support center for Vinyl-L-NIO hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while addressing potential off-target effects on endothelial nitric oxide synthase (eNOS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[1][2][3] It acts as a mechanism-based inactivator of nNOS.[1][2] Nitric oxide synthase (NOS) is an enzyme family that catalyzes the production of nitric oxide (NO), a critical signaling molecule in various physiological processes.[4][5] There are three main isoforms of NOS: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[4][5]
Q2: What are the known off-target effects of this compound, particularly on eNOS?
While this compound is highly selective for nNOS, it can exhibit inhibitory activity against eNOS and iNOS at higher concentrations.[1][2] The inhibitory potency of this compound is significantly lower for eNOS and iNOS compared to nNOS.[1][2]
Q3: At what concentrations can I expect to see off-target effects on eNOS?
Off-target effects on eNOS are concentration-dependent. It is crucial to use the lowest effective concentration to achieve nNOS inhibition while minimizing effects on eNOS. Refer to the selectivity data below to determine appropriate experimental concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected cardiovascular effects (e.g., changes in blood pressure) in in vivo experiments. | Inhibition of eNOS, which plays a crucial role in regulating vascular tone.[6][7] | Titrate this compound to the lowest effective dose for nNOS inhibition. Monitor cardiovascular parameters closely. Consider using a more eNOS-sparing nNOS inhibitor if cardiovascular effects are a concern. |
| Inconsistent or unexpected results in cell-based assays. | Off-target inhibition of eNOS or iNOS in cell types expressing these isoforms. | Confirm the NOS isoform expression profile of your cell line. Use a concentration of this compound that is well below the Ki for eNOS and iNOS. Include control experiments with cells that do not express nNOS but do express eNOS or iNOS. |
| Difficulty achieving selective nNOS inhibition. | The experimental concentration of this compound is too high. | Perform a dose-response curve to determine the optimal concentration for nNOS inhibition with minimal off-target effects. Use the provided selectivity data to guide your concentration selection. |
| Observed reduction in total NO production is greater than expected from nNOS inhibition alone. | Concurrent inhibition of eNOS and/or iNOS. | Measure the activity of each NOS isoform separately using isoform-specific antibodies for immunoprecipitation followed by a NOS activity assay. Lower the concentration of this compound. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against the three NOS isoforms.
| NOS Isoform | K_i_ (Inhibition Constant) | Reference |
| nNOS (neuronal) | 100 nM | [1][2] |
| eNOS (endothelial) | 12 µM | [1][2] |
| iNOS (inducible) | 60 µM | [1][2] |
Note: A lower K_i_ value indicates a higher inhibitory potency.
Experimental Protocols
Protocol 1: Determination of NOS Activity using the Griess Assay
This protocol measures the total nitric oxide production by quantifying its stable end products, nitrite and nitrate.
Materials:
-
Cell or tissue lysates
-
This compound
-
Griess Reagent System (e.g., from commercial suppliers)
-
Nitrate Reductase
-
NADPH
-
FAD
-
Tetrahydrobiopterin (BH4)
-
L-arginine
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols. Determine the protein concentration of the lysates.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Cell/tissue lysate (containing a known amount of protein)
-
NOS reaction buffer (containing L-arginine, NADPH, FAD, and BH4)
-
Desired concentration of this compound or vehicle control.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Nitrate to Nitrite Conversion: Add nitrate reductase and NADPH to each well to convert nitrate to nitrite. Incubate as recommended by the manufacturer.
-
Griess Reaction: Add the Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
Protocol 2: Immunoprecipitation-based NOS Activity Assay for Isoform Selectivity
This protocol allows for the specific measurement of eNOS or nNOS activity.
Materials:
-
Cell or tissue lysates
-
Anti-eNOS or anti-nNOS antibody
-
Protein A/G agarose beads
-
This compound
-
NOS activity assay reagents (as in Protocol 1)
Procedure:
-
Immunoprecipitation:
-
Incubate the cell or tissue lysate with the specific antibody (anti-eNOS or anti-nNOS) overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complex.
-
Centrifuge and wash the beads several times with a cold lysis buffer to remove non-specific binding.
-
-
NOS Activity Assay:
-
Resuspend the beads in the NOS reaction buffer containing L-arginine and cofactors.
-
Add the desired concentration of this compound or vehicle control.
-
Proceed with the NOS activity measurement as described in Protocol 1 (steps 3-7).
-
Visualizations
Caption: Simplified eNOS signaling pathway leading to vasodilation.
Caption: Experimental workflow for determining isoform-specific NOS activity.
Caption: Logical relationship between high Vinyl-L-NIO concentration and off-target effects.
References
Technical Support Center: Optimizing Vinyl-L-NIO for nNOS Selectivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Vinyl-L-NIO, a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Vinyl-L-NIO and what is its mechanism of action?
Vinyl-L-NIO (N⁵-(1-Imino-3-butenyl)-L-ornithine) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). It acts as a mechanism-based inactivator, meaning it is converted by the enzyme into a reactive species that covalently binds to and irreversibly inactivates nNOS in the presence of NADPH and O₂. This targeted inactivation provides a durable inhibitory effect.
Q2: How selective is Vinyl-L-NIO for nNOS over other NOS isoforms?
Vinyl-L-NIO exhibits significant selectivity for nNOS over both endothelial NOS (eNOS) and inducible NOS (iNOS). This selectivity is crucial for targeted research, minimizing off-target effects on vascular tone (regulated by eNOS) and immune responses (mediated by iNOS). Quantitative data on its selectivity is provided in the table below.
Q3: What are the recommended storage and handling conditions for Vinyl-L-NIO?
Vinyl-L-NIO hydrochloride is typically supplied as a solid. For long-term storage, it should be kept at -20°C, where it is stable for at least four years.[1] Stock solutions can be prepared in various solvents, but it is important to note that aqueous solutions are not recommended for storage for more than one day. For in vivo experiments, it is advisable to prepare fresh solutions or store aliquots at -80°C for up to six months or -20°C for one month.
Q4: In which research areas is Vinyl-L-NIO commonly used?
Given its selectivity for nNOS, Vinyl-L-NIO is a valuable tool in neuroscience research. It is frequently used to investigate the role of nNOS in various physiological and pathological processes, including neuroinflammation, neuropathic pain, and neurodegenerative disorders.[2][3][4]
Data Presentation
Inhibitor Selectivity Profile
The following table summarizes the inhibitory constants (Ki) of Vinyl-L-NIO against the three major NOS isoforms, providing a clear quantitative comparison of its selectivity.
| NOS Isoform | Vinyl-L-NIO Ki (nM) | Reference |
| nNOS (neuronal) | 90 - 100 | [5] |
| eNOS (endothelial) | 12,000 | [5] |
| iNOS (inducible) | 60,000 | [5] |
Lower Ki values indicate higher potency.
Experimental Protocols
Protocol 1: In Vitro nNOS Activity Assay (Radiolabeled L-Arginine to L-Citrulline Conversion)
This protocol measures nNOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified nNOS enzyme
-
Vinyl-L-NIO
-
[¹⁴C]L-arginine
-
NADPH
-
Calmodulin
-
CaCl₂
-
HEPES buffer (pH 7.4)
-
Dowex AG50WX-8 resin (Na⁺ form)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, NADPH, Calmodulin, CaCl₂, and [¹⁴C]L-arginine.
-
Add Inhibitor: Add varying concentrations of Vinyl-L-NIO to the reaction tubes. Include a vehicle control (e.g., water or buffer used to dissolve Vinyl-L-NIO).
-
Initiate Reaction: Start the reaction by adding the purified nNOS enzyme to each tube.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled L-arginine.
-
Separate L-Citrulline: Apply the reaction mixture to a column containing Dowex AG50WX-8 resin. The positively charged [¹⁴C]L-arginine will bind to the resin, while the neutral [¹⁴C]L-citrulline will flow through.
-
Quantify Radioactivity: Collect the eluate containing [¹⁴C]L-citrulline, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of [¹⁴C]L-citrulline produced in each reaction. Determine the percent inhibition for each concentration of Vinyl-L-NIO and calculate the IC₅₀ value.
Protocol 2: Cell-Based nNOS Activity Assay (Griess Assay for Nitrite Accumulation)
This protocol assesses nNOS activity in cultured cells by measuring the accumulation of nitrite, a stable breakdown product of nitric oxide (NO).
Materials:
-
Neuronal cell line expressing nNOS (e.g., NG108-15)
-
Cell culture medium
-
Vinyl-L-NIO
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) (for iNOS induction control, if needed)
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of Vinyl-L-NIO for a specified time (e.g., 1-2 hours).
-
Stimulation (Optional): If studying stimulated nNOS activity, treat the cells with an appropriate stimulus (e.g., NMDA).
-
Incubation: Incubate the cells for a period sufficient for NO production and nitrite accumulation in the culture medium (e.g., 24-48 hours).
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in each sample and determine the percent inhibition of nitrite production by Vinyl-L-NIO.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of nNOS Activity
| Possible Cause | Troubleshooting Step |
| Degraded Vinyl-L-NIO | Prepare fresh stock solutions of Vinyl-L-NIO for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Store the solid compound and stock solutions at the recommended temperatures. |
| Incorrect Concentration | Verify the calculations for your dilutions. Use a calibrated pipette for accurate measurements. |
| Enzyme Inactivity | Ensure the purified nNOS enzyme is active. Run a positive control without any inhibitor to confirm robust enzyme activity. |
| High Substrate Concentration | In competitive inhibition assays, high concentrations of L-arginine can overcome the inhibitory effect. Ensure the L-arginine concentration is appropriate for the assay and consistent across all experiments. |
| Assay Conditions | Optimize incubation times and temperatures. Ensure all co-factors (NADPH, Calmodulin, CaCl₂) are present at optimal concentrations. |
Issue 2: High Background in NOS Activity Assays
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use high-purity water and reagents. Prepare fresh buffers for each experiment. |
| Non-enzymatic Nitrite Production | In cell-based assays, some media components can interfere with the Griess reagent. Include a "medium only" blank to subtract background absorbance. |
| Radiolabeled Arginine Purity | In the radiolabeled assay, impurities in the [¹⁴C]L-arginine can lead to high background counts. Check the purity of the radiolabeled substrate. |
| Incomplete Separation | In the radiolabeled assay, ensure the Dowex resin is properly equilibrated and that the separation of arginine and citrulline is complete. |
Issue 3: Solubility and Stability Issues with Vinyl-L-NIO
| Possible Cause | Troubleshooting Step |
| Precipitation in Aqueous Buffers | This compound has good solubility in PBS (pH 7.2) up to 10 mg/mL.[1] If precipitation occurs, try gentle warming or sonication. For higher concentrations, consider using a small amount of an organic solvent like DMSO or DMF before diluting in aqueous buffer. |
| Instability in Solution | Aqueous solutions of Vinyl-L-NIO are not recommended for long-term storage. Prepare fresh solutions daily. For longer-term storage of stock solutions, use anhydrous DMSO or DMF and store at -80°C. |
Visualizations
Caption: nNOS signaling pathway and the point of inhibition by Vinyl-L-NIO.
Caption: General experimental workflow for assessing Vinyl-L-NIO efficacy.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. nNOS and Neurological, Neuropsychiatric Disorders: A 20-Year Story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroxidative signaling mechanisms in pathological pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pain modulation by nitric oxide in the spinal cord. [frontiersin.org]
- 5. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with the stability of Vinyl-L-NIO hydrochloride solutions
Technical Support Center: Vinyl-L-NIO Hydrochloride
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best way to prepare and store stock solutions of this compound?
Answer: Proper preparation and storage are critical for maintaining the stability and activity of this compound. As a general best practice, it is highly recommended to prepare fresh solutions for each experiment or to use aliquots from a recently prepared stock.
Preparation:
-
Solvent Selection: this compound has varying solubility in common laboratory solvents. Dimethyl sulfoxide (DMSO) is often preferred for preparing highly concentrated stock solutions. For aqueous buffers like PBS (pH 7.2), solubility is lower.[1][2] Always ensure the compound is fully dissolved; gentle warming and sonication can assist, particularly for DMSO solutions.
-
Recommended Procedure:
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount in a sterile environment.
-
Add the desired volume of high-purity solvent (e.g., DMSO) to the vial to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Storage:
-
Solid Form: The solid compound is stable for at least four years when stored properly at -20°C.[2]
-
Solutions: Aqueous solutions are not recommended for long-term storage; they should be prepared fresh daily.[3] For organic stock solutions (e.g., in DMSO), it is advised to:
-
Store at -80°C for up to 6 months or -20°C for up to 1 month .
-
Store in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect from light and store under an inert gas like nitrogen if possible.
-
Q2: My Vinyl-L-NIO solution has a slight yellow tint. Is it still usable?
Answer: While product sheets do not typically specify a color for Vinyl-L-NIO solutions, a noticeable color change, such as turning yellow, can be an indicator of degradation. Vinyl-L-NIO is an L-arginine analog, and solutions of similar compounds can be susceptible to oxidation and degradation over time, especially when exposed to air, light, or non-optimal pH conditions.[4]
Recommendation: To ensure the most reliable and reproducible results, it is safest to discard any solution that has changed in appearance. Always use a clear, colorless, freshly prepared solution for your experiments. If you consistently observe a color change upon dissolving, contact your supplier to rule out a lot-specific issue.
Q3: I am seeing inconsistent or no inhibition in my nNOS activity assay. What are the potential causes related to my inhibitor solution?
Answer: Inconsistent results are often traced back to the stability and handling of the inhibitor. If you suspect a problem with your this compound solution, consider the following troubleshooting steps.
Troubleshooting Workflow for Inconsistent Inhibition
Key Considerations:
-
Solution Age and Storage: The primary cause of failure is often solution degradation. Always prioritize using a freshly prepared solution.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low (typically <0.5%) as higher concentrations can inhibit enzyme activity.[5] Run a "vehicle control" with just the solvent to confirm it has no effect.
-
pH of Aqueous Solutions: Unbuffered aqueous solutions of arginine analogs can be alkaline, which may accelerate degradation.[4] If preparing an aqueous solution, use a buffer at the appropriate pH for your experiment (e.g., PBS pH 7.2).
Quantitative Data
Solubility of this compound
The following table summarizes the approximate solubility of this compound in various solvents. Note that these values can vary slightly between batches.
| Solvent | Max Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | 50 mg/mL | ~212 mM |
| DMF | 60 mg/mL | ~254 mM |
| Ethanol | 30 mg/mL | ~127 mM |
| PBS (pH 7.2) | 10 mg/mL | ~42.4 mM |
| Data sourced from supplier datasheets.[1][2][6] Molar concentrations are calculated based on a formula weight of 235.7 g/mol . |
Experimental Protocols & Methodologies
Protocol: In Vitro nNOS Activity Assessment using the Griess Assay
This protocol describes a method to validate the inhibitory activity of this compound by measuring nitric oxide (NO) production via its stable breakdown product, nitrite.
Principle: Neuronal NOS (nNOS) catalyzes the conversion of L-arginine to L-citrulline and NO. The NO produced is rapidly oxidized to nitrite. The Griess reagents react with nitrite to form a magenta-colored azo compound, which can be quantified by measuring its absorbance at 540 nm.
Mechanism of Action Diagram
Materials:
-
Purified recombinant human nNOS enzyme
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Cofactors: L-arginine, NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin, CaCl₂
-
This compound (test inhibitor)
-
Griess Reagent A (Sulfanilamide in acid) and B (N-(1-Naphthyl)ethylenediamine in water)
-
Sodium nitrite solution (for standard curve)
-
96-well microplate
-
Microplate reader
Experimental Workflow
Procedure:
-
Prepare Reagents: Prepare all buffers and cofactor solutions as required. Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in assay buffer.
-
Prepare Inhibitor: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Set Up Reaction: In a 96-well plate, add the assay buffer, all necessary cofactors (L-arginine, NADPH, BH4, etc.), and the nNOS enzyme.
-
Add Inhibitor: Add the various dilutions of Vinyl-L-NIO to the appropriate wells. Include the following controls:
-
No-Inhibitor Control: Contains enzyme and cofactors but no inhibitor (represents 100% activity).
-
Blank Control: Contains all components except the enzyme.
-
Vehicle Control: Contains the highest concentration of solvent used for the inhibitor.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[1]
-
Detection: Stop the reaction by adding Griess Reagent A, followed by Griess Reagent B, to all wells.
-
Read Plate: Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.[1] Measure the absorbance at 540 nm.
-
Analysis: Subtract the blank absorbance from all readings. Use the sodium nitrite standard curve to determine the concentration of nitrite in each well. Calculate the percent inhibition for each concentration of Vinyl-L-NIO relative to the no-inhibitor control and determine the IC50 value.
References
Interpreting unexpected results in nitric oxide synthase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in nitric oxide synthase (NOS) assays.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring NOS activity?
A1: The most common methods for measuring NOS activity include:
-
The Griess Assay: This colorimetric assay indirectly measures NO production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻). It is a popular method due to its simplicity and cost-effectiveness.[1][2]
-
The L-Citrulline Conversion Assay: This assay measures the conversion of radiolabeled L-arginine to L-citrulline, which is produced in equimolar amounts with NO. It is a direct and sensitive method for quantifying NOS enzymatic activity.[3][4]
-
Fluorescence-Based Assays: These assays utilize fluorescent probes, such as Diaminofluoresceins (DAFs), that become fluorescent upon reacting with NO. These methods are suitable for real-time detection and imaging of NO production in living cells.
Q2: Which NOS assay is most suitable for my experiment?
A2: The choice of assay depends on several factors, including the sample type, the required sensitivity, and the available equipment. The table below provides a general comparison of the most common NOS assays.
| Assay Method | Principle | Advantages | Disadvantages | Detection Limit |
| Griess Assay | Colorimetric detection of nitrite/nitrate | Simple, inexpensive, high-throughput | Indirect measurement, susceptible to interference | ~0.5 µM[1] |
| L-Citrulline Assay | Radiometric detection of L-citrulline | Direct, sensitive, specific | Requires handling of radioactive materials, laborious | Picomole level |
| Fluorescence Assay (DAF-FM) | Fluorescent detection of NO | Real-time detection, suitable for cell imaging | Can be prone to artifacts and photo-bleaching | ~3 nM |
Q3: What are the key considerations for sample preparation in NOS assays?
A3: Proper sample preparation is critical for obtaining accurate and reproducible results. Key considerations include:
-
Deproteinization: High protein concentrations in samples like plasma or cell lysates can interfere with the assay reagents. Deproteinization using methods such as ultrafiltration is often necessary.[1] Acidic precipitation methods should be avoided as they can lead to the loss of nitrite.[1]
-
Minimizing Contamination: Nitrite and nitrate are common environmental contaminants. Use fresh, high-purity water and reagents to avoid high background signals.
-
Sample Lysis: For intracellular NOS activity measurements, ensure complete cell lysis to release the enzyme. Use appropriate lysis buffers that do not interfere with the assay.
Troubleshooting Guides
The Griess Assay
Issue 1: My standard curve is not linear or has a poor R² value.
| Possible Cause | Observation | Solution |
| Incorrect Standard Preparation | Absorbance values are erratic and do not correlate with concentration. | Prepare fresh nitrite standards from a high-concentration stock solution. Ensure accurate serial dilutions. |
| Reagent Degradation | Low absorbance values even at high standard concentrations. | Use freshly prepared Griess reagents. Store reagents protected from light. |
| Interfering Substances | High background absorbance in the blank or non-linear curve. | See the "Common Interfering Substances" table below. Consider sample purification or dilution. |
| Incorrect Wavelength | Low signal or poor linearity. | Ensure the plate reader is set to the correct wavelength for the azo dye product (typically 540 nm).[1] |
Issue 2: I am seeing high background in my blank and negative control wells.
| Possible Cause | Observation | Solution |
| Contaminated Reagents or Water | High absorbance (>0.1) in blank wells (reagents only). | Use fresh, high-purity water (e.g., Milli-Q) and analytical grade reagents. |
| Contaminated Labware | High background that varies between wells. | Use new, sterile plasticware or acid-wash glassware to remove any residual nitrite/nitrate. |
| Phenol Red in Culture Media | Pink or reddish color in the wells before adding Griess reagent. | Use phenol red-free culture media for your experiments. |
| High Nitrite/Nitrate in Samples | High absorbance in negative control wells (e.g., cells without treatment). | Test the basal nitrite/nitrate levels in your cell culture medium and other components. |
Issue 3: I am not detecting a signal, or the signal is too low in my experimental samples.
| Possible Cause | Observation | Solution |
| Low NOS Activity | Absorbance values are close to the blank. | Increase the amount of sample (protein concentration) or the incubation time for NO production. |
| Nitrate Reductase Inefficiency | Low signal when measuring total NO (nitrite + nitrate). | Ensure the nitrate reductase is active and that all necessary cofactors (e.g., NADPH) are present. Be aware that excess NADPH can interfere with the Griess reaction.[1] |
| Presence of Inhibitors | No difference in signal between control and stimulated samples. | Check for the presence of known NOS inhibitors in your sample or reagents. |
| Sample Degradation | Inconsistent results between replicates or experiments. | Process samples quickly and store them properly (e.g., at -80°C) to prevent degradation of NO and its metabolites. |
Common Interfering Substances in the Griess Assay [1]
| Substance | Effect | Mitigation Strategy |
| Ascorbate (Vitamin C) | Can reduce the diazonium salt, leading to lower signal. | Deproteinization with ZnSO₄ can reduce interference. |
| Thiols (e.g., glutathione) | Can react with nitrite and reduce the signal. | Sample dilution or deproteinization. |
| NADPH | Interferes with the Griess reaction, causing inaccurate readings. | Use lactate dehydrogenase (LDH) to consume excess NADPH or use a kit with NADPH removal steps.[1] |
| Hemoglobin | Has its own absorbance at 540 nm, leading to a false positive signal. | Use appropriate blank controls or methods to remove hemoglobin. |
| Phenol Red | The color of the indicator can interfere with the absorbance reading. | Use phenol red-free media. |
L-Citrulline Conversion Assay
Issue 1: High background counts in the negative control.
| Possible Cause | Observation | Solution |
| Incomplete Removal of L-Arginine | High radioactive counts in the eluate of the negative control. | Ensure the cation exchange resin is properly equilibrated and of sufficient quantity to bind all unreacted L-arginine. |
| Contamination of L-Citrulline | High background even without enzyme activity. | Use high-purity radiolabeled L-arginine that is free of L-citrulline contamination. |
| Arginase Activity | Conversion of L-arginine to ornithine and urea, which may not be fully removed by the resin. | Include an arginase inhibitor (e.g., L-valine) in the reaction mixture. |
Issue 2: Low or no signal in the experimental samples.
| Possible Cause | Observation | Solution |
| Low NOS Activity | Low radioactive counts in the eluate. | Increase the amount of enzyme (protein) or the incubation time. |
| Absence of Cofactors | No significant difference between the sample and the blank. | Ensure that all necessary cofactors for NOS activity (NADPH, FAD, FMN, BH₄, Ca²⁺/Calmodulin for cNOS) are present in the reaction buffer at optimal concentrations. |
| Enzyme Instability | Loss of activity over time or between experiments. | Prepare fresh enzyme extracts and keep them on ice. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Griess Assay for Nitrite and Nitrate
This protocol is a generalized procedure. Specific details may vary depending on the commercial kit used.
-
Standard Curve Preparation:
-
Prepare a 100 µM stock solution of sodium nitrite in deionized water.
-
Perform serial dilutions to create standards ranging from 1 to 100 µM.
-
Add 50 µL of each standard to a 96-well plate in triplicate.
-
-
Sample Preparation:
-
Collect cell culture supernatants or prepare tissue/cell lysates.
-
If necessary, deproteinize the samples using a 10 kDa molecular weight cut-off spin filter.
-
Add 50 µL of each sample to the 96-well plate in triplicate.
-
-
Nitrate Reduction (for total NO measurement):
-
To each well containing standards and samples, add 25 µL of nitrate reductase and 25 µL of the enzyme cofactor solution (containing NADPH).
-
Incubate the plate at room temperature for 30 minutes to convert nitrate to nitrite.
-
-
Colorimetric Reaction:
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide in acidic solution) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine in acidic solution) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Measurement:
-
Read the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples from the standard curve.
-
L-Citrulline Conversion Assay
This protocol is a generalized procedure for a radiometric assay.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing HEPES, EDTA, DTT, and all necessary cofactors (NADPH, FAD, FMN, BH₄, and for constitutive NOS, Ca²⁺ and calmodulin).
-
Add radiolabeled L-arginine (e.g., [³H]L-arginine) to the reaction buffer.
-
-
Sample Preparation:
-
Prepare cell or tissue homogenates in an appropriate buffer.
-
Determine the protein concentration of the homogenates.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, add a specific amount of the sample homogenate (e.g., 50-100 µg of protein).
-
Initiate the reaction by adding the reaction mixture containing [³H]L-arginine.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Separation:
-
Stop the reaction by adding a stop buffer (e.g., ice-cold HEPES buffer with EGTA).
-
Prepare a cation-exchange resin (e.g., Dowex AG 50W-X8) column to separate the negatively charged [³H]L-citrulline from the positively charged [³H]L-arginine.
-
Apply the reaction mixture to the resin column.
-
Elute the [³H]L-citrulline with water or a low-salt buffer. The [³H]L-arginine will remain bound to the resin.
-
-
Measurement:
-
Collect the eluate containing [³H]L-citrulline in a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Calculation:
-
Calculate the amount of [³H]L-citrulline produced based on the specific activity of the [³H]L-arginine and the measured counts per minute.
-
Express the NOS activity as pmol of L-citrulline formed per minute per mg of protein.
-
Signaling Pathways and Experimental Workflows
eNOS Activation Pathway
Caption: eNOS activation pathway initiated by agonist binding.
iNOS Induction Pathway
Caption: iNOS induction pathway via LPS and IFN-γ signaling.
nNOS Activation Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 3. A specific method for measurement of nitric oxide synthase enzymatic activity in peritoneal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of inducible nitric oxide synthase activity in pancreatic islets of young and aged rats - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Vinyl-L-NIO hydrochloride
This guide provides researchers, scientists, and drug development professionals with best practices for the storage, handling, and use of Vinyl-L-NIO hydrochloride. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[1][2] It functions as a mechanism-based inactivator, meaning it irreversibly binds to and inactivates the nNOS enzyme in the presence of NADPH and O₂.[1][3] Due to its high selectivity for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS), it is a valuable tool for investigating the specific roles of neuronal NO production in various physiological and pathological processes.[1][2][3]
Q2: How should I store the lyophilized powder?
A2: The lyophilized powder should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[1] Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can reduce long-term stability.[4]
Q3: How do I reconstitute this compound?
A3: To reconstitute, first, briefly centrifuge the vial to ensure all the lyophilized film is at the bottom.[5][6] Reconstitution can be done using several common laboratory solvents. For detailed solvent information and concentrations, refer to Table 1. When preparing a stock solution, slowly add the recommended solvent to the vial and gently agitate to dissolve the contents.[6] Avoid vigorous shaking or vortexing.[6]
Q4: What is the stability of the compound once it is in solution?
A4: Stock solutions of this compound should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to maximize stability.[7][8] It is strongly recommended to avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[4][7][9] For best results, use freshly prepared solutions or aliquots that have been thawed once. Long-term storage of the compound in solution is not recommended.[2]
Data Presentation
Table 1: Physical, Chemical, and Solubility Properties
| Property | Value | Source |
| CAS Number | 728944-69-2 | [1][2][10] |
| Molecular Formula | C₉H₁₇N₃O₂ • HCl | [1][10] |
| Formula Weight | 235.7 g/mol | [1][10] |
| Purity | ≥95% | [1][10] |
| Formulation | A film | [1][2] |
| Storage | -20°C | [1][2] |
| Stability | ≥ 4 years (lyophilized) | [1] |
| Solubility | ||
| DMF | ~60 mg/mL | [1] |
| DMSO | ~50 mg/mL | [1][2] |
| Ethanol | ~30 mg/mL | [1][2] |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
Table 2: In Vitro Inhibitory Potency (Kᵢ Values)
| NOS Isoform | Kᵢ Value | Notes | Source |
| nNOS (neuronal) | 100 nM | Potent and selective inhibition. | [1][2][3] |
| eNOS (endothelial) | 12 µM | ~120-fold less potent than for nNOS. | [1][2][3] |
| iNOS (inducible) | 60 µM | ~600-fold less potent than for nNOS. | [1][2][3] |
Troubleshooting Guide
Q1: My compound won't dissolve completely. What should I do?
A1: If you experience solubility issues, try the following:
-
Confirm Solvent Choice: Ensure you are using one of the recommended solvents (e.g., DMSO, Ethanol) at a concentration within the reported solubility limits (see Table 1).
-
Gentle Warming: Warm the solution gently (e.g., to 37°C) to aid dissolution.
-
Sonication: Briefly sonicate the solution in a water bath.
-
pH Adjustment: For aqueous solutions, slight adjustments in pH may improve solubility, but be mindful of how this might affect your experimental system and compound stability.
Q2: I'm not observing the expected inhibition of nNOS in my in vitro assay. What could be wrong?
A2: Several factors could contribute to a lack of inhibitory effect. Consider the following:
-
Cofactor Presence: this compound acts as an irreversible, mechanism-based inactivator, which requires the presence of NADPH and O₂.[1][3] Ensure these cofactors are present in your assay buffer at sufficient concentrations.
-
Enzyme Activity: Verify that your nNOS enzyme is active using a positive control reaction without the inhibitor.
-
Inhibitor Concentration: Double-check your dilution calculations. Prepare fresh dilutions from a new stock aliquot to rule out degradation or pipetting errors.
-
Incubation Time: As an irreversible inhibitor, pre-incubation of the enzyme with this compound before adding the substrate (L-arginine) may be necessary to allow for inactivation to occur.
Q3: I'm observing unexpected side effects in my in vivo model, such as changes in blood pressure. Why might this happen?
A3: While Vinyl-L-NIO is highly selective for nNOS, off-target effects can still occur, especially at higher concentrations.[1][3]
-
eNOS Inhibition: The cardiovascular effects you may be observing could be due to the inhibition of eNOS, which plays a crucial role in regulating vascular tone.[11][12] Although the Kᵢ for eNOS is much higher than for nNOS, using a high dose of Vinyl-L-NIO could lead to significant eNOS inhibition.[1]
-
Dose-Response: Perform a dose-response study to find the lowest effective dose that provides selective nNOS inhibition without causing significant side effects.
-
Route of Administration: The method of delivery (e.g., systemic vs. direct CNS injection) will greatly influence the inhibitor's distribution and potential for off-target effects.
Q4: My reconstituted stock solution seems to have lost activity after being stored for a while. What is the likely cause?
A4: The most probable cause is degradation due to improper storage.
-
Freeze-Thaw Cycles: Peptides and their analogues can be sensitive to repeated freeze-thaw cycles, which can cause aggregation or degradation.[9][13] Always aliquot stock solutions into single-use volumes.[7][8]
-
Storage in Solution: Storing the compound in solution, even at -20°C, is not recommended for long periods.[2][4] For maximum stability, lyophilized storage is preferred.
-
Oxidation: Peptides containing certain residues can be prone to oxidation, which is accelerated by factors like high pH and repeated exposure to air.[13] When preparing aliquots, purging the vial with an inert gas like nitrogen or argon can help minimize oxidation.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of this compound (Formula Weight: 235.7 g/mol ) to warm to room temperature in a desiccator.
-
Centrifugation: Briefly centrifuge the vial to ensure the lyophilized film is collected at the bottom.
-
Calculation: To prepare a 10 mM stock solution from 1 mg of powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Formula Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 235.7 g/mol )) * 1,000,000 µL/L = 424.3 µL
-
-
Reconstitution: Using a calibrated micropipette, carefully add 424.3 µL of high-purity DMSO to the vial.
-
Dissolution: Cap the vial and gently swirl or rock until the film is completely dissolved. This may take 15-30 minutes.[5][6] Do not vortex.
-
Aliquoting and Storage: Immediately prepare single-use aliquots (e.g., 10-20 µL) in polypropylene tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General In Vitro nNOS Inhibition Assay (Colorimetric)
This protocol is based on the principle of the Griess assay, which measures nitrite, a stable breakdown product of NO.[14][15]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer (e.g., 50 mM HEPES, pH 7.4) containing all necessary cofactors for nNOS activity: 1 mM NADPH, 10 µM Tetrahydrobiopterin (BH₄), and 300 µM CaCl₂.
-
Enzyme Solution: Dilute purified nNOS enzyme in assay buffer to the desired working concentration.
-
Substrate Solution: Prepare a solution of L-arginine in assay buffer.
-
Inhibitor Dilutions: Prepare a serial dilution of your this compound stock solution in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Pre-incubation: To each well, add the nNOS enzyme solution. Then add either the inhibitor dilution or vehicle control. Incubate the plate for 15-30 minutes at 37°C to allow for enzyme inactivation.
-
Reaction Initiation: Add the L-arginine substrate solution to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
NO Detection: Stop the reaction and measure the accumulated nitrite by adding Griess Reagent to each well according to the manufacturer's instructions.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
-
Controls:
-
No Enzyme Control: Wells containing all components except the nNOS enzyme.
-
No Substrate Control: Wells containing all components except L-arginine.
-
Positive Control: Wells with enzyme and substrate but no inhibitor (vehicle only).
-
Protocol 3: In Vivo Administration via Intracerebroventricular (ICV) Injection in Rats
This protocol provides a general guideline and must be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[16]
-
Surgical Preparation:
-
Anesthetize the rat using an approved method (e.g., isoflurane inhalation).[10][17]
-
Secure the animal in a stereotaxic apparatus and ensure the head is level.[10]
-
Prepare the surgical site by shaving the scalp and sterilizing with an antiseptic solution.[10] Administer a local anesthetic (e.g., bupivacaine) at the incision site.[16]
-
-
Cannula Implantation:
-
Make a midline incision on the scalp to expose the skull. Identify the bregma.[10]
-
Using stereotaxic coordinates for the lateral ventricle (e.g., for rats: AP: -0.8 mm, L: ±1.5 mm from bregma), drill a small burr hole through the skull.[10]
-
Slowly lower a guide cannula to the desired depth (e.g., V: -3.5 mm from the skull surface).[10]
-
Secure the cannula to the skull using dental cement and anchor screws.[10] Suture the incision and insert a dummy cannula to keep the guide patent.
-
-
Drug Injection (after recovery period):
-
Gently restrain the conscious animal. Remove the dummy cannula.
-
Prepare the this compound solution in a sterile vehicle (e.g., sterile saline).
-
Insert the injector cannula (which extends slightly beyond the guide cannula) into the guide.[10]
-
Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump. A typical total volume is 5-10 µL for an adult rat.[10][17]
-
After infusion, leave the injector in place for an additional 60 seconds to prevent backflow upon withdrawal.[10]
-
Replace the dummy cannula and return the animal to its cage. Monitor for recovery and behavioral changes.
-
Visualizations
Caption: Neuronal Nitric Oxide Synthase (nNOS) signaling pathway and point of inhibition.
Caption: Troubleshooting workflow for a failed in vitro nNOS inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. peptide.com [peptide.com]
- 5. rndsystems.com [rndsystems.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. peptidedosages.com [peptidedosages.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rodent intracerebroventricular AAV injections [protocols.io]
- 17. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Experiments with nNOS Inhibitors
Welcome to the technical support center for neuronal nitric oxide synthase (nNOS) inhibitor studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability and ensure the reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: My nNOS inhibitor shows variable IC50 values between experiments. What are the common causes?
A1: Inconsistent IC50 values can stem from several factors:
-
Inhibitor Preparation and Storage: Improper solubilization or storage of the inhibitor can lead to degradation or precipitation. Always refer to the manufacturer's instructions for the recommended solvent and storage conditions.[1] Most organic small molecules can be dissolved in DMSO for long-term storage at -20°C in aliquots to avoid repeated freeze-thaw cycles.[1]
-
Assay Conditions: Variations in pH, temperature, incubation times, and substrate/cofactor concentrations can significantly impact enzyme activity and inhibitor potency.[2][3] Maintaining consistent assay conditions is crucial. The optimal pH for nNOS activity is typically around 7.4.[3]
-
Enzyme Purity and Activity: The source and purity of the nNOS enzyme can affect inhibitor binding. Ensure the enzyme is of high quality and has consistent activity between batches.
-
Cell-Based Assay Variability: In cell-based assays, factors like cell passage number, confluency, and the efficiency of agonist stimulation can introduce variability.[4]
Q2: I'm observing off-target effects that are not related to nNOS inhibition. Why is this happening?
A2: Off-target effects are a known issue with some nNOS inhibitors. For instance, 7-Nitroindazole (7-NI) can inhibit monoamine oxidase-B.[5] It is crucial to be aware of the known secondary targets of your chosen inhibitor. To confirm that the observed effect is due to nNOS inhibition, consider using a structurally different nNOS inhibitor as a control or employing genetic knockdown/knockout models.[6][7]
Q3: How can I ensure the selectivity of my nNOS inhibitor for nNOS over eNOS and iNOS?
A3: Establishing isoform selectivity is a critical step.[8] This is typically achieved by performing parallel assays using purified eNOS and iNOS enzymes. The ratio of IC50 or Ki values for the different isoforms will determine the selectivity profile of your inhibitor.[9][10] For example, an inhibitor with a lower Ki for nNOS compared to eNOS and iNOS is considered nNOS-selective.[9]
Q4: What is the best method to prepare and store nNOS inhibitors?
A4: Proper handling of inhibitors is key to obtaining reproducible results.[1]
-
Solubilization: Most non-peptide inhibitors are soluble in organic solvents like DMSO.[1] For peptide-based inhibitors, sterile water or dilute acetic acid may be more appropriate, but always check the product datasheet.[1] If solubility is an issue, gentle warming or sonication can be attempted.
-
Storage: For long-term stability, store inhibitor stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1] Protect from light where necessary. When ready to use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[1]
Q5: Can changes in pH or temperature affect my results?
A5: Yes, both pH and temperature are critical parameters that influence enzyme kinetics.[2] nNOS activity is optimal at a physiological pH of approximately 7.4.[3] Deviations from this can alter the ionization state of amino acid residues in the active site, affecting inhibitor binding.[2] Similarly, enzyme activity is temperature-dependent, with significant decreases at non-optimal temperatures.[2] For consistency, all incubations should be performed in a temperature-controlled environment (e.g., a 37°C water bath or incubator).[8]
Troubleshooting Guides
Issue 1: High Variability in In Vitro nNOS Activity Assays (e.g., Griess or Citrulline Assay)
| Potential Cause | Troubleshooting Step |
| Inconsistent Reagent Concentrations | Prepare fresh master mixes for cofactors (NADPH, FAD, FMN, BH4) and substrates (L-arginine) for each experiment to ensure consistent concentrations.[3] |
| Enzyme Instability | Aliquot purified nNOS upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice at all times during experimental setup.[11][12] |
| Sub-optimal Assay Conditions | Ensure the assay buffer pH is maintained at ~7.4.[3] Use a temperature-controlled incubator or water bath for all incubation steps, typically at 37°C.[8] Verify that the reaction is in the linear range with respect to time and protein concentration.[11] |
| Inhibitor Precipitation | Visually inspect inhibitor dilutions for any signs of precipitation. If observed, reconsider the solvent or the final concentration used in the assay. The final concentration of organic solvents like DMSO should typically be kept below 1% to avoid affecting enzyme activity. |
Issue 2: Poor Reproducibility in Cell-Based nNOS Inhibition Assays (e.g., cGMP Measurement)
| Potential Cause | Troubleshooting Step |
| Variable Cell Health and Density | Standardize cell seeding density and ensure cells are in a logarithmic growth phase. Use cells within a consistent and limited passage number range.[4] |
| Inconsistent Agonist Stimulation | Use a consistent concentration and incubation time for the agonist (e.g., NMDA for neuronal cells).[8] Ensure even mixing of the agonist in each well. |
| cGMP Degradation | Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the breakdown of cGMP, which can lead to an underestimation of nNOS activity.[8] |
| Inhibitor Cytotoxicity | Perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure that the observed decrease in nNOS activity is not due to inhibitor-induced cell death. |
Issue 3: Unexpected Results or Lack of Effect in In Vivo Studies
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability/Brain Penetration | The inhibitor may not be reaching the target tissue in sufficient concentrations. Review the pharmacokinetic and pharmacodynamic properties of the inhibitor.[6][13] Consider alternative routes of administration or formulation. |
| Off-Target Pharmacological Effects | The observed in vivo phenotype may be due to the inhibitor acting on other targets. For example, some nNOS inhibitors can affect body temperature.[14][15] Include control groups treated with vehicle and a structurally unrelated nNOS inhibitor to strengthen conclusions.[16] |
| Compensatory Mechanisms | Chronic inhibition of nNOS may lead to the upregulation of other signaling pathways.[17] Acute dosing protocols may be more informative for understanding the direct effects of nNOS inhibition. |
| Incorrect Dosing | The dose of the inhibitor may be too low to achieve significant target engagement or too high, leading to non-specific effects. Perform a dose-response study to determine the optimal concentration.[16] |
Data Presentation
Table 1: Comparative Inhibitory Activity of Common nNOS Inhibitors
| Inhibitor | nNOS (IC50 / Ki) | eNOS (IC50 / Ki) | iNOS (IC50 / Ki) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Reference |
| 7-Nitroindazole (7-NI) | 0.71 µM (IC50, rat) | 0.78 µM (IC50, bovine) | 5.8 µM (IC50, rat) | ~1.1 | ~8.2 | [8] |
| L-VNIO | 0.1 µM (Ki, rat) | 12 µM (Ki) | Not specified | ~120 | Not specified | [8] |
| 1400W | ~150 µM (IC50, mouse) | Not specified | 2 µM (Ki) | Not applicable | ~0.013 | [5] |
| Nω-Nitro-L-arginine (L-NNA) | Potent, non-selective | Potent, non-selective | Potent, non-selective | ~1 | ~1 | [5] |
| S-Methyl-L-thiocitrulline (SMTC) | Potent | Less potent | Less potent | >10 | >10 | [5] |
Note: IC50 and Ki values can vary depending on the species and assay conditions.
Experimental Protocols
Protocol 1: In Vitro nNOS Activity Measurement (Griess Assay)
This protocol measures nitrite, a stable breakdown product of nitric oxide (NO).[8]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
Reaction Mixture: Prepare a master mix in Assay Buffer containing L-arginine (10 µM), NADPH (100 µM), FAD (1 µM), FMN (1 µM), (6R)-5,6,7,8-tetrahydrobiopterin (BH4, 10 µM), and Calmodulin/CaCl2 (for nNOS).[3][8]
-
Inhibitor Solutions: Prepare serial dilutions of the nNOS inhibitor in the appropriate solvent (e.g., DMSO), then dilute further in Assay Buffer.
-
Griess Reagents: Reagent A (e.g., sulfanilamide in HCl) and Reagent B (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride in water).[8]
-
Nitrite Standard: Prepare a standard curve using sodium nitrite.[8]
-
-
Assay Procedure:
-
In a 96-well plate, add varying concentrations of the test inhibitor.[8]
-
Add a fixed amount of purified nNOS enzyme to each well.
-
Initiate the reaction by adding the Reaction Mixture.[8]
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[8]
-
Stop the reaction (e.g., by adding a reagent that precipitates proteins).
-
Add Griess Reagent A, followed by Griess Reagent B to each well.[8]
-
Incubate at room temperature for 10-15 minutes, protected from light.[8]
-
Measure the absorbance at 540 nm using a microplate reader.[8]
-
Calculate the nitrite concentration from the standard curve and determine the percent inhibition for each inhibitor concentration to calculate the IC50 value.[8]
-
Protocol 2: Cell-Based nNOS Activity Measurement (cGMP Assay)
This assay measures the accumulation of cGMP, a downstream product of NO signaling, in a cellular context.[8]
-
Cell Culture and Plating:
-
Culture a neuronal cell line expressing nNOS (e.g., SH-SY5Y) or primary neurons in appropriate media.[8]
-
Plate cells in a multi-well plate and grow to the desired confluency.
-
-
Assay Procedure:
-
Pre-treat the cells with a PDE inhibitor (e.g., 1 mM IBMX) for 30 minutes to prevent cGMP degradation.[5][8]
-
Add varying concentrations of the nNOS inhibitor and incubate for a specified time.[8]
-
Stimulate the cells with an appropriate agonist (e.g., 100 µM NMDA) to activate nNOS.[5][8]
-
Incubate for a short period (e.g., 5-10 minutes) to allow for cGMP production.[8]
-
Stop the reaction and lyse the cells according to the cGMP assay kit manufacturer's instructions.
-
Measure the cGMP concentration in the cell lysates using a commercial cGMP enzyme immunoassay (EIA) kit.[8]
-
Calculate the percent inhibition of agonist-stimulated cGMP production for each inhibitor concentration to determine the IC50 value.[8]
-
Mandatory Visualizations
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Compressive Force Activation of the Neuronal Nitric Oxide Synthase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellgs.com [cellgs.com]
- 5. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. In search of potent and selective inhibitors of neuronal nitric oxide synthase with more simple structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of a neuronal nitric oxide synthase inhibitor on lipopolysaccharide-induced fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of neuronal nitric oxide synthase increases aggressive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Showdown: Vinyl-L-NIO vs. L-NAME for Neuronal Nitric Oxide Synthase Inhibition
For Immediate Release
In the intricate world of neuroscience research and drug development, the selective inhibition of neuronal nitric oxide synthase (nNOS) is a critical pursuit for therapeutic interventions in a host of neurological disorders. This guide provides an objective, data-driven comparison of two commonly used NOS inhibitors: Vinyl-L-NIO and L-NAME (L-NG-Nitroarginine Methyl Ester), focusing on their selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms.
Quantitative Comparison of Inhibitory Potency
The selectivity of an inhibitor is paramount, as off-target inhibition can lead to undesirable side effects. The inhibitory constant (Ki) is a measure of an inhibitor's potency; a lower Ki value signifies a higher binding affinity for the enzyme. The data presented below, collated from key studies, highlights the distinct selectivity profiles of Vinyl-L-NIO and L-NAME's active metabolite, L-NNA (L-NG-Nitroarginine).
| Inhibitor | nNOS Ki | eNOS Ki | iNOS Ki | nNOS/eNOS Selectivity Ratio | nNOS/iNOS Selectivity Ratio |
| Vinyl-L-NIO | 100 nM[1][2] | 12,000 nM[1][2] | 60,000 nM[1][2] | 120-fold | 600-fold |
| L-NNA (active form of L-NAME) | 15 nM (bovine)[3] | 39 nM (human)[3] | 4,400 nM (murine)[3] | ~2.6-fold | ~293-fold |
Note: Data for L-NNA is derived from studies using enzymes from different species, which may influence direct comparison. L-NAME is a prodrug that is hydrolyzed to the more potent inhibitor L-NNA in vivo.
From the data, Vinyl-L-NIO emerges as a highly selective inhibitor of nNOS, demonstrating a 120-fold greater affinity for nNOS over eNOS and a 600-fold preference over iNOS[1][2]. In contrast, L-NAME, through its active form L-NNA, is a potent but non-selective inhibitor of the constitutive NOS isoforms (nNOS and eNOS), with significantly lower potency against iNOS[3]. It is important to note that some literature describes L-NIO, a related compound, as a non-selective NOS inhibitor[4][5].
Mechanism of Action
Both Vinyl-L-NIO and L-NAME are arginine-based competitive inhibitors that vie with the natural substrate, L-arginine, for binding to the active site of nitric oxide synthase, thereby preventing the synthesis of nitric oxide[3]. Vinyl-L-NIO has also been shown to be a mechanism-based inactivator of nNOS, meaning it is converted by the enzyme into a reactive species that irreversibly binds to and inhibits the enzyme[1][2]. L-NAME itself is a weak inhibitor and requires hydrolysis to L-NNA to exert its potent inhibitory effects[6].
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific advancement. Below are detailed protocols for two common in vitro assays used to determine the inhibitory potency and selectivity of NOS inhibitors.
In Vitro NOS Inhibition Assay (L-Citrulline Formation Assay)
This assay quantifies the enzymatic activity of NOS by measuring the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified recombinant nNOS, eNOS, and iNOS enzymes
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
L-[14C]arginine
-
NADPH (1 mM)
-
CaCl2 (2 mM)
-
Calmodulin (10 µg/mL)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (100 µM)
-
Test inhibitors (Vinyl-L-NIO, L-NAME)
-
Stop Buffer: 100 mM HEPES, pH 5.5, containing 10 mM EDTA
-
Dowex AG 50WX-8 resin (Na+ form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, L-[14C]arginine, NADPH, CaCl2, calmodulin, and BH4.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor or vehicle control to the reaction mixture and pre-incubate with the purified NOS enzyme for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate mixture to the enzyme/inhibitor solution.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding Stop Buffer.
-
Separate L-Citrulline: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged L-[14C]arginine binds to the resin, while the neutral L-[14C]citrulline flows through.
-
Quantification: Collect the eluate containing L-[14C]citrulline and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 and subsequently the Ki values for each NOS isoform.
Griess Assay for Nitrite Determination
This colorimetric assay measures the accumulation of nitrite, a stable and oxidized product of nitric oxide, in the reaction supernatant.
Materials:
-
Purified recombinant nNOS, eNOS, and iNOS enzymes
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
L-arginine (1 mM)
-
NADPH (1 mM)
-
CaCl2 (2 mM)
-
Calmodulin (10 µg/mL)
-
BH4 (100 µM)
-
Test inhibitors (Vinyl-L-NIO, L-NAME)
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium nitrite standard solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Reaction: Set up the enzymatic reaction as described in the L-citrulline assay (steps 1-4), but using non-radiolabeled L-arginine.
-
Sample Collection: After the incubation period, centrifuge the reaction tubes to pellet any protein and collect the supernatant.
-
Griess Reaction: In a 96-well plate, add a portion of the supernatant.
-
Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the sodium nitrite standards. Calculate the nitrite concentration in each sample and determine the percent inhibition for each inhibitor concentration to derive IC50 values.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the nitric oxide signaling pathway and the experimental workflow for comparing NOS inhibitors.
Caption: Nitric Oxide Signaling Pathways.
Caption: Experimental Workflow for Comparing NOS Inhibitors.
Conclusion
The choice between Vinyl-L-NIO and L-NAME as an nNOS inhibitor is contingent on the specific experimental goals. The available data strongly supports Vinyl-L-NIO as a potent and highly selective tool for investigating the roles of nNOS, with minimal confounding effects on eNOS and iNOS at appropriate concentrations. L-NAME, conversely, serves as a potent, non-selective inhibitor of the constitutive NOS isoforms and is useful for studying the global effects of constitutive NOS inhibition. Researchers must carefully consider the selectivity profiles and mechanisms of action of these inhibitors to ensure the validity and accurate interpretation of their experimental findings.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Neuronal Nitric Oxide Synthase Inhibitors: Vinyl-L-NIO versus 7-Nitroindazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience research and therapeutic development, the selective inhibition of neuronal nitric oxide synthase (nNOS) is of paramount importance for investigating the roles of nitric oxide (NO) in various physiological and pathological processes. This guide provides a comprehensive, data-driven comparison of two prominent nNOS inhibitors: Vinyl-L-NIO and 7-nitroindazole.
At a Glance: Key Differences
| Feature | Vinyl-L-NIO | 7-Nitroindazole |
| Mechanism of Action | Mechanism-based irreversible inactivator | Competitive inhibitor |
| Selectivity | Highly selective for nNOS | Selective for nNOS, but may affect eNOS in vivo |
| Potency (nNOS) | High (K_i in the nanomolar range) | Moderate (IC_50 in the sub-micromolar to micromolar range) |
| Reversibility | Irreversible | Reversible |
Quantitative Comparison of Inhibitory Potency
The following tables summarize the inhibitory potency of Vinyl-L-NIO and 7-nitroindazole against the three main nitric oxide synthase (NOS) isoforms. It is important to note that the data presented is compiled from various sources, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Table 1: Inhibitory Potency of Vinyl-L-NIO
| NOS Isoform | Species | K_i (nM) | Selectivity vs. nNOS |
| nNOS | Not Specified | 90 - 100 | - |
| eNOS | Not Specified | 12,000 | ~120 to 133-fold |
| iNOS | Not Specified | 60,000 | ~600 to 667-fold |
Table 2: Inhibitory Potency of 7-Nitroindazole
| NOS Isoform | Species | IC_50 (µM) | Selectivity vs. nNOS |
| nNOS | Rat | 0.71 | - |
| eNOS | Bovine | 0.78 | ~1.1-fold |
| iNOS | Rat | 5.8 | ~8.2-fold |
Mechanism of Action
Vinyl-L-NIO is a potent and highly selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS)[1]. It acts as a mechanism-based inactivator, meaning it is converted by the enzyme's own catalytic mechanism into a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation[2]. This inactivation is accompanied by the loss of the heme cofactor from the nNOS enzyme[2].
7-Nitroindazole functions as a competitive inhibitor of nNOS[3][4]. It competes with the substrate L-arginine and the cofactor tetrahydrobiopterin for binding to the active site of the enzyme, thereby reversibly inhibiting the synthesis of nitric oxide[3]. While it exhibits selectivity for nNOS, some studies suggest that at higher concentrations or under certain in vivo conditions, it may also inhibit the endothelial isoform (eNOS)[5].
In Vivo Effects: A Comparative Overview
A study comparing the effects of L-NIO (a related compound to Vinyl-L-NIO) and 7-nitroindazole in a model of morphine withdrawal in rats revealed key differences in their systemic effects. Both compounds were effective in reducing some signs of withdrawal. However, a notable distinction was that 7-nitroindazole was the only NOS inhibitor tested that did not cause an increase in blood pressure, a common side effect associated with non-selective NOS inhibition due to the role of eNOS in maintaining vascular tone[6]. This suggests that 7-nitroindazole may have a more favorable cardiovascular side-effect profile in certain in vivo applications.
Experimental Protocols
To facilitate the direct comparison of these and other nNOS inhibitors, two standard experimental protocols are detailed below.
In Vitro nNOS Inhibition Assay (Citrulline Assay)
This assay measures the enzymatic activity of purified nNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified recombinant nNOS enzyme
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4)
-
Calmodulin and Calcium Chloride
-
L-[³H]arginine
-
Inhibitor stock solutions (Vinyl-L-NIO or 7-nitroindazole)
-
Stop Buffer (e.g., containing EDTA)
-
Cation exchange resin
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, cofactors, calmodulin, and calcium chloride.
-
Add varying concentrations of the inhibitors to the reaction tubes.
-
Initiate the reaction by adding the purified nNOS enzyme and L-[³H]arginine.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop buffer.
-
Apply the reaction mixture to the cation exchange resin. L-arginine will bind to the resin, while L-[³H]citrulline will pass through.
-
Collect the eluate containing L-[³H]citrulline.
-
Quantify the amount of L-[³H]citrulline using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC_50 value[3].
Cellular nNOS Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide in a cellular context by quantifying the accumulation of its stable breakdown product, nitrite, in the cell culture medium.
Materials:
-
Neuronal cells expressing nNOS
-
Cell culture medium
-
Inhibitor stock solutions
-
Stimulating agent to induce nNOS activity (e.g., NMDA)
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solutions
-
Microplate reader
Procedure:
-
Plate the neuronal cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the inhibitors for a specific time.
-
Stimulate the cells with the appropriate agent to induce nNOS activity.
-
Incubate for a period to allow for NO production and its conversion to nitrite.
-
Collect the cell culture supernatant.
-
Add the Griess Reagent to the supernatant and the nitrite standards.
-
Incubate at room temperature, protected from light, for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader[2].
-
Create a standard curve using the nitrite standards and determine the nitrite concentration in the samples.
-
Calculate the percentage of inhibition and the IC_50 value for each inhibitor[3].
Visualizing the Molecular Landscape
To better understand the context of nNOS inhibition, the following diagrams illustrate the nNOS signaling pathway and a general workflow for comparing inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Specificity of Vinyl-L-NIO
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Vinyl-L-NIO with Alternative Nitric Oxide Synthase Inhibitors, Supported by Experimental Data.
This guide provides a comprehensive overview of biochemical assays to confirm the specificity of Vinyl-L-NIO, a potent inhibitor of neuronal nitric oxide synthase (nNOS). We present a comparative analysis of its performance against other commonly used nitric oxide synthase (NOS) inhibitors, supported by quantitative data and detailed experimental protocols. This guide is intended to assist researchers in designing and executing experiments to validate the selectivity of Vinyl-L-NIO and other NOS inhibitors.
Comparative Analysis of NOS Inhibitor Specificity
Vinyl-L-NIO distinguishes itself as a potent and selective inhibitor of nNOS. Its mechanism as an irreversible, mechanism-based inactivator of nNOS provides a distinct advantage in specificity over many reversible inhibitors. The following tables summarize the inhibitory potency and selectivity of Vinyl-L-NIO in comparison to other well-characterized NOS inhibitors.
Table 1: Inhibitory Potency (Ki) of Various NOS Inhibitors
| Inhibitor | nNOS Ki (nM) | eNOS Ki (µM) | iNOS Ki (µM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| Vinyl-L-NIO | 100 [1][2] | 12 [1][2] | 60 [1][2] | 120 | 600 |
| L-NIO | 1700[3] | 3.9[3] | 3.9[3] | 2.3 | 2.3 |
| L-NIL | - | - | 3.3[4] | - | - |
| L-NAME (L-NNA) | 15[5] | 0.039[5] | 4.4[5] | 2.6 | 293 |
| 7-Nitroindazole | 710 | 780 | 5800 | 1.1 | 8.2 |
Table 2: Inactivation Parameters of Vinyl-L-NIO for nNOS
| Parameter | Value |
| kinact | 0.078 min-1[1][2] |
| KI | 90 nM[1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided.
References
- 1. A comparison of the effects of L-NAME, 7-NI and L-NIL on carrageenan-induced hindpaw oedema and NOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Cross-Validation of nNOS Inhibition: A Comparative Guide to Vinyl-L-NIO and nNOS Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The targeted inhibition of neuronal nitric oxide synthase (nNOS) is a significant area of research for therapeutic intervention in a variety of neurological disorders. Two primary methodologies are employed to probe the function of nNOS: pharmacological inhibition using selective agents like Vinyl-L-NIO (L-VNIO) and genetic deletion through the use of nNOS knockout (KO) animal models. This guide provides a comprehensive comparison of these two approaches, presenting available experimental data to cross-validate their effects, particularly in the contexts of neuroprotection following cerebral ischemia and the modulation of aggressive behavior.
While direct comparative studies between Vinyl-L-NIO and nNOS knockout models are not extensively available in the current literature, a robust body of evidence for other selective nNOS inhibitors, such as 7-nitroindazole (7-NI), alongside extensive data from nNOS KO mice, allows for a strong inferential comparison. This guide synthesizes these findings to offer researchers a clear understanding of the convergence and potential divergences of these two powerful research tools.
Comparative Analysis of Neuroprotective Effects in Cerebral Ischemia
Both pharmacological inhibition of nNOS and genetic knockout of the nNOS gene have demonstrated significant neuroprotective effects in animal models of focal cerebral ischemia, primarily through a reduction in infarct volume.
nNOS Knockout Models: Studies consistently show that mice lacking a functional nNOS gene (nNOS-/-) exhibit smaller infarcts following middle cerebral artery occlusion (MCAO). This suggests that nNOS-derived nitric oxide (NO) plays a detrimental role in the acute phase of ischemic brain injury. The neuroprotection conferred by nNOS deletion is significant and has been a foundational observation in the field.[1][2][3][4]
Pharmacological Inhibition with nNOS Inhibitors: Selective nNOS inhibitors have been shown to replicate the neuroprotective phenotype of nNOS KO mice. For instance, 7-nitroindazole (7-NI) has been demonstrated to reduce infarct volume in rodent models of focal ischemia.[5][6] While specific quantitative data for Vinyl-L-NIO in direct comparison to nNOS KO mice is limited, the consistent neuroprotective effects observed with selective nNOS inhibitors strongly suggest that Vinyl-L-NIO would likely produce a similar reduction in ischemic damage. One study established a rat model of focal striatal ischemia using L-NIO (a related compound to L-VNIO), demonstrating its efficacy in producing a reproducible infarct.[7]
Quantitative Data on Infarct Volume Reduction
| Model/Agent | Species | Ischemia Model | Infarct Volume Reduction (Compared to Control) | Reference |
| nNOS Knockout | Mouse | Permanent MCAO | Significant reduction | [1][4] |
| Mouse | Transient MCAO | Significant reduction | [3] | |
| 7-Nitroindazole (7-NI) | Rat | Global Cerebral Ischemia | Significant reduction in hippocampal CA1 damage | [6] |
| Neonatal Rat | Hypoxic-Ischemic Injury | Up to 80% reduction in brain damage | [5] | |
| L-NIO | Rat | Intrastriatal Infusion | Produced a reproducible infarct of 8.5 ± 5.3% of the contralateral striatum | [7] |
Cross-Validation of Behavioral Phenotypes: Aggressive Behavior
A compelling example of cross-validation between pharmacological inhibition and genetic knockout comes from the study of aggressive behavior.
nNOS Knockout Models: Male mice with a targeted disruption of the nNOS gene display a marked increase in aggressive and impulsive behaviors.[8][9][10] This phenotype is robust and has been consistently reported.
Pharmacological Inhibition with nNOS Inhibitors: Treatment of wild-type mice with the selective nNOS inhibitor 7-nitroindazole (7-NI) has been shown to augment aggressive behavior to levels comparable to those observed in nNOS knockout mice.[9][11] This finding provides strong evidence that the acute pharmacological blockade of nNOS can phenocopy the effects of its genetic absence, validating the use of selective inhibitors to study the behavioral roles of nNOS. Another selective nNOS inhibitor, 3-bromo-7-nitroindazole (3BrN), also resulted in significantly more aggressive behavior in mice.[12]
Quantitative Data on Aggressive Behavior
| Model/Agent | Species | Behavioral Test | Key Finding | Reference |
| nNOS Knockout | Mouse | Resident-Intruder | Significant increase in attacks and reduced latency to attack | [8][10] |
| 7-Nitroindazole (7-NI) | Mouse | Resident-Intruder | Increased aggression to levels displayed by nNOS-/- mice | [9][11] |
| 3-Bromo-7-nitroindazole (3BrN) | Mouse | Social Interaction/Aggression | Reduced social investigation and increased aggression | [12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: nNOS signaling pathway and points of intervention.
Caption: Experimental workflows for cerebral ischemia and aggression.
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model for Focal Cerebral Ischemia
Objective: To induce a reproducible focal ischemic stroke in the territory of the middle cerebral artery in mice.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Dissecting microscope
-
Micro-surgical instruments
-
6-0 silk suture
-
Nylon monofilament (e.g., 6-0) with a silicone-coated tip
Procedure:
-
Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce the silicone-coated nylon monofilament through a small incision in the ECA stump and advance it into the ICA until it occludes the origin of the MCA.
-
For transient ischemia, the filament is left in place for a defined period (e.g., 60 minutes) and then withdrawn to allow for reperfusion. For permanent ischemia, the filament is left in place.
-
Suture the incision and allow the animal to recover.
Quantification of Infarct Volume using TTC Staining
Objective: To visualize and quantify the extent of ischemic brain damage.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix
-
Formalin (10%)
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At a predetermined time point after MCAO (e.g., 24 hours), euthanize the mouse and perfuse transcardially with cold saline.
-
Carefully remove the brain and place it in a cold brain matrix.
-
Slice the brain into coronal sections of uniform thickness (e.g., 2 mm).
-
Immerse the brain slices in 2% TTC solution at 37°C for 15-30 minutes, protected from light.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture high-resolution images of the slices.
-
Using image analysis software, measure the area of the infarct (white tissue) and the total area of the hemisphere for each slice.
-
Calculate the infarct volume by integrating the infarct areas across all slices, often with a correction for edema.
Resident-Intruder Test for Aggressive Behavior
Objective: To assess aggressive behaviors in a standardized social interaction paradigm.
Materials:
-
Home cage of the "resident" mouse
-
A novel "intruder" mouse (typically a smaller, group-housed male)
-
Video recording equipment
Procedure:
-
Individually house the experimental "resident" male mouse for a period of time (e.g., 3-4 weeks) to establish territoriality.
-
On the day of the test, introduce a novel "intruder" mouse into the resident's home cage.
-
Record the social interaction for a defined period (e.g., 10 minutes).
-
A trained observer, blind to the experimental conditions, scores the videotapes for aggressive behaviors, including:
-
Latency to the first attack
-
Total number of attacks
-
Cumulative duration of attacks
-
Tail rattling
-
-
The intruder is removed after the test period.
Conclusion
The available evidence strongly supports the cross-validation of pharmacological inhibition of nNOS with genetic knockout models. In the domain of aggressive behavior, the use of the selective nNOS inhibitor 7-NI has been shown to phenocopy the aggressive traits of nNOS knockout mice, providing a direct and powerful validation of this approach. In the context of neuroprotection, both nNOS knockout and the administration of selective nNOS inhibitors consistently lead to a reduction in infarct volume following cerebral ischemia.
While direct comparative data for Vinyl-L-NIO is still needed to definitively quantify its effects relative to nNOS knockout, the broader literature on selective nNOS inhibitors provides a strong basis for its use as a tool to probe nNOS function. Researchers can be confident that acute pharmacological inhibition with selective agents like Vinyl-L-NIO is a valid and powerful method to investigate the physiological and pathological roles of nNOS, with expected outcomes that largely mirror those observed in nNOS knockout models. The choice between a pharmacological or genetic approach will depend on the specific experimental question, with pharmacological tools offering the advantage of temporal control over nNOS inhibition.
References
- 1. Neuronal and endothelial nitric oxide synthase gene knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal nitric oxide synthase mutant mice show smaller infarcts and attenuated apparent diffusion coefficient changes in the peri-infarct zone during focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of cerebral ischemia in mice deficient in neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged suppression of brain nitric oxide synthase activity by 7-nitroindazole protects against cerebral hypoxic-ischemic injury in neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioural abnormalities in male mice lacking neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of neuronal nitric oxide synthase increases aggressive behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Inhibition of neuronal nitric oxide synthase increases aggressive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impaired nitric oxide synthase signaling dissociates social investigation and aggression - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of various neuronal nitric oxide synthase (nNOS) inhibitors. The information is compiled from preclinical studies and aims to facilitate the selection of appropriate compounds for further investigation.
Nitric oxide (NO) is a critical signaling molecule in the nervous system, with its production primarily catalyzed by nNOS.[1] Dysregulation of nNOS activity is implicated in a range of neurological disorders, including neurodegenerative diseases, stroke, and chronic pain, making selective nNOS inhibition a promising therapeutic strategy.[2][3] However, the development of nNOS inhibitors is challenged by the need for high selectivity over the endothelial (eNOS) and inducible (iNOS) isoforms to avoid off-target effects, such as cardiovascular complications.[3]
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the in vivo efficacy of selective and non-selective nNOS inhibitors in various animal models.
Table 1: Selective nNOS Inhibitors
| Inhibitor | Animal Model | Disease Model | Dose & Route | Key Efficacy Results | Reference |
| ARL 17477 | Rat | Transient Middle Cerebral Artery Occlusion (Stroke) | 1 mg/kg, i.v. | 53% reduction in ischemic infarct volume.[4] | [4] |
| Rat | Transient Middle Cerebral Artery Occlusion (Stroke) | 3 mg/kg, i.v. | 23% reduction in ischemic infarct volume.[4] | [4] | |
| Gerbil | Global Ischemia | 50 mg/kg, i.p. | Significant reduction in ischemia-induced hippocampal damage.[1] | [1] | |
| Nω-propyl-L-arginine (L-NPA) | Mouse | Kainic Acid-Induced Status Epilepticus | 20 mg/kg, i.p. | Reduced severity and duration of convulsive motor seizures.[5] | [5] |
| Compound 33 (Thiophene-2-carboximidamide derivative) | Rat | Chung Spinal Ligation (Neuropathic Pain) | 30 mg/kg | Complete reversal of thermal hyperalgesia.[2] | [2] |
| 7-Nitroindazole (7-NI) | Rat | Chronic Constriction Injury (Neuropathic Pain) | Not Specified | Reduced CCI-evoked mechanical and thermal withdrawal thresholds.[6] | [6] |
Table 2: Non-Selective and Isoform-Selective NOS Inhibitors
| Inhibitor | Primary Selectivity | Animal Model | Disease/Condition Model | Dose & Route | Key Efficacy/Side Effect Results | Reference |
| L-NAME | Non-selective | Rat | Normal Physiology | 1 mg/kg/min, infusion | Significant increase in blood pressure.[7] | [7] |
| Human | Normal Physiology | 4 mg/kg, i.v. | Mean arterial pressure increase of 24±2 mm Hg.[8] | [8] | ||
| 1400W | iNOS-selective | Rat | Traumatic Brain Injury | 20 mg/kg bolus + 2.2 mg/kg/h infusion, s.c. | 64% reduction in brain lesion volume.[9] | [9] |
| Rat | Freund's Complete Adjuvant-Induced Inflammation | 1-30 mg/kg, oral | Partially reversed FCA-induced hypersensitivity to pain and edema.[10] | [10] | ||
| L-NPLA | nNOS-preferring | Mouse | Nerve Growth Factor-Induced Nociception | 2 mg/kg | Used to determine the role of nNOS in nociception.[11] | [11] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative methodologies for key in vivo experiments cited in this guide.
In Vivo Efficacy in a Rat Model of Neuropathic Pain (Chronic Constriction Injury)
This protocol outlines a common procedure to assess the analgesic effects of nNOS inhibitors on neuropathic pain.[6]
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Surgical Procedure (Chronic Constriction Injury - CCI):
-
Animals are anesthetized (e.g., with isoflurane).
-
The common sciatic nerve is exposed at the level of the mid-thigh.
-
Four loose ligatures are tied around the nerve with absorbable suture material.
-
The incision is closed, and animals are allowed to recover.
-
-
Drug Administration:
-
Following a post-operative recovery period (e.g., 14-21 days) to allow for the development of neuropathic pain, animals are administered the nNOS inhibitor or vehicle.
-
The route of administration can be intravenous (i.v.), intraperitoneal (i.p.), or oral, depending on the compound's properties.
-
-
Behavioral Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to calibrated mechanical stimuli is determined.
-
Thermal Hyperalgesia: Measured using the Hargreaves test. The latency to paw withdrawal from a radiant heat source is recorded.
-
Baseline measurements are taken before surgery and at various time points post-surgery and post-drug administration.
-
-
Data Analysis:
-
Changes in paw withdrawal thresholds and latencies are compared between vehicle- and inhibitor-treated groups using statistical methods such as two-way ANOVA followed by a post-hoc test.
-
In Vivo Efficacy in a Rat Model of Stroke (Transient Middle Cerebral Artery Occlusion)
This protocol describes a widely used model to evaluate the neuroprotective effects of nNOS inhibitors in ischemic stroke.[4]
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.
-
Surgical Procedure (tMCAO):
-
Animals are anesthetized.
-
The middle cerebral artery (MCA) is occluded for a defined period (e.g., 2 hours) using an intraluminal filament.
-
After the occlusion period, the filament is withdrawn to allow for reperfusion.
-
-
Drug Administration:
-
The nNOS inhibitor or vehicle is typically administered intravenously at the time of reperfusion or at various time points post-occlusion.
-
-
Infarct Volume Assessment:
-
At a predetermined time point after reperfusion (e.g., 24 or 48 hours), animals are euthanized, and their brains are removed.
-
Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
The infarct volume is quantified using image analysis software.
-
-
Data Analysis:
-
Infarct volumes are compared between the vehicle- and inhibitor-treated groups using a t-test or one-way ANOVA.
-
In Vivo Blood Pressure Measurement in Rats
This protocol outlines the invasive method for continuous blood pressure monitoring to assess the cardiovascular side effects of nNOS inhibitors.[12]
-
Animal Preparation:
-
Adult male Wistar or Sprague-Dawley rats are used.
-
Animals are anesthetized (e.g., with urethane).
-
-
Surgical Cannulation:
-
The carotid artery is cannulated with a polyethylene catheter connected to a pressure transducer for continuous blood pressure monitoring.
-
The jugular vein is cannulated for intravenous drug administration.
-
-
Drug Administration and Monitoring:
-
After a stabilization period, the nNOS inhibitor or vehicle is administered via the jugular vein cannula.
-
Blood pressure and heart rate are continuously recorded before, during, and after drug administration.
-
-
Data Analysis:
-
The change in mean arterial pressure (MAP) from baseline is calculated for each animal.
-
The results are compared between different treatment groups using appropriate statistical analyses.
-
References
- 1. ARL 17477, a selective nitric oxide synthase inhibitor, with neuroprotective effects in animal models of global and focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ARL 17477, a potent and selective neuronal NOS inhibitor decreases infarct volume after transient middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N (w) -propyl-L-arginine (L-NPA) reduces status epilepticus and early epileptogenic events in a mouse model of epilepsy: behavioural, EEG and immunohistochemical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of selective inhibition of nNOS and iNOS on neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute nitric oxide synthase inhibition induces greater increases in blood pressure in female versus male Wistar Kyoto rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A large blood pressure-raising effect of nitric oxide synthase inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1400W, a potent selective inducible NOS inhibitor, improves histopathological outcome following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GW274150, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), shows analgesic effects in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Assessing the Reversibility of nNOS Inhibition by Vinyl-L-NIO: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vinyl-L-NIO (VLNIO) with other nitric oxide synthase (NOS) inhibitors, focusing on the reversibility of its interaction with the neuronal NOS (nNOS) isoform. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate tools for their studies.
Executive Summary
Vinyl-L-NIO is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). Experimental evidence strongly indicates that VLNIO acts as a mechanism-based irreversible inactivator of nNOS in the presence of NADPH and O₂.[1][2] This characteristic distinguishes it from many other commonly used NOS inhibitors that exhibit reversible binding. The irreversible nature of VLNIO's inhibition offers long-lasting effects in experimental models but also necessitates careful consideration of its application and potential for off-target effects. This guide will delve into the quantitative parameters of VLNIO's interaction with NOS isoforms and compare them with those of other inhibitors.
Comparative Analysis of NOS Inhibitors
The efficacy and selectivity of various NOS inhibitors are summarized below. VLNIO demonstrates high selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms.
| Inhibitor | Target Isoform(s) | Inhibition Type | Ki (nNOS) | Ki (eNOS) | Ki (iNOS) | k_inact (nNOS) |
| Vinyl-L-NIO (VLNIO) | nNOS selective | Irreversible | 90-100 nM [1][2] | 12 µM [1][2] | 60 µM [1][2] | 0.078 min⁻¹ [1][2] |
| L-NIO | Non-selective | Reversible | 1.7 µM[3] | 3.9 µM[3] | 3.9 µM[3] | N/A |
| L-NAME | Non-selective | Reversible | - | - | - | N/A |
| 7-Nitroindazole (7-NI) | nNOS selective | Reversible | - | - | - | N/A |
| Nω-Propyl-L-arginine (L-NPA) | nNOS selective | Reversible | - | - | - | N/A |
| 1400W | iNOS selective | Reversible | - | - | - | N/A |
Experimental Protocols
Protocol 1: Determining the Reversibility of nNOS Inhibition
This protocol describes a dialysis method to assess whether an inhibitor binds reversibly or irreversibly to its target enzyme.
Objective: To determine if the inhibition of nNOS by a test compound is reversible.
Materials:
-
Purified nNOS enzyme
-
Test inhibitor (e.g., Vinyl-L-NIO)
-
Reversible inhibitor control (e.g., L-NIO)
-
Vehicle control (e.g., DMSO)
-
Dialysis tubing or cassettes with an appropriate molecular weight cutoff (MWCO)
-
Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing necessary cofactors except for L-arginine and NADPH)
-
Reaction buffer (containing L-arginine and NADPH)
-
Griess Reagent system for nitric oxide (NO) detection
Procedure:
-
Pre-incubation: Incubate purified nNOS with a high concentration of the test inhibitor (e.g., 10x Ki) for a sufficient time to ensure binding. Prepare parallel incubations with the reversible inhibitor control and a vehicle control.
-
Dialysis:
-
Load the enzyme-inhibitor mixtures into separate dialysis devices.
-
Place the devices in a large volume of cold dialysis buffer (e.g., 200-500 times the sample volume).
-
Stir the buffer gently at 4°C for an extended period (e.g., overnight) with at least one buffer change to allow for the diffusion of unbound, small molecule inhibitors out of the dialysis device.
-
-
Activity Assay (Griess Assay):
-
After dialysis, recover the enzyme samples from the dialysis devices.
-
Initiate the enzymatic reaction by adding the dialyzed enzyme to a reaction buffer containing L-arginine and NADPH.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction.
-
Measure the concentration of nitrite, a stable product of NO oxidation, using the Griess reagent.
-
-
Data Analysis:
-
Compare the enzyme activity of the nNOS pre-incubated with the test inhibitor to the vehicle control.
-
Expected Results:
-
Irreversible Inhibition (e.g., Vinyl-L-NIO): Enzyme activity will remain significantly inhibited compared to the vehicle control, as the inhibitor is covalently bound to the enzyme and not removed by dialysis.
-
Reversible Inhibition (e.g., L-NIO): Enzyme activity will be restored to levels similar to the vehicle control, as the inhibitor will have diffused out of the dialysis bag.
-
-
Protocol 2: In Vitro NOS Activity and Inhibitor Selectivity Assay (Griess Assay)
Objective: To quantify the inhibitory potency (IC₅₀) of a compound against different NOS isoforms.
Materials:
-
Purified nNOS, eNOS, and iNOS enzymes
-
L-arginine
-
NADPH
-
Cofactors: FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), Calmodulin (for nNOS and eNOS)
-
Test inhibitor at various concentrations
-
Griess Reagent system
-
96-well microplate
Procedure:
-
Prepare a reaction mixture for each NOS isoform containing the respective enzyme, L-arginine, NADPH, and all necessary cofactors in a suitable buffer.
-
Add varying concentrations of the test inhibitor to the wells of the 96-well plate.
-
Initiate the reaction by adding the enzyme to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Add Griess Reagent A followed by Griess Reagent B to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using a known concentration of sodium nitrite.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value for each NOS isoform.
Visualizing Mechanisms and Workflows
Signaling Pathway of nNOS in Neurodegeneration
Under pathological conditions, excessive calcium influx through NMDA receptors leads to the overactivation of nNOS. The resulting high levels of nitric oxide (NO) can react with superoxide anions to form peroxynitrite, a highly reactive and damaging species that contributes to neuronal cell death.
Caption: nNOS signaling pathway in neurodegeneration and the point of irreversible inhibition by Vinyl-L-NIO.
Experimental Workflow for Assessing nNOS Inhibitor Reversibility
The following diagram illustrates a typical experimental workflow to determine if an nNOS inhibitor acts reversibly or irreversibly.
Caption: Workflow for determining the reversibility of nNOS inhibition using dialysis followed by an activity assay.
References
Vinyl-L-NIO: A Comparative Guide to its In Vivo Isoform Specificity as a Nitric Oxide Synthase Inhibitor
For researchers, scientists, and drug development professionals, the selective inhibition of nitric oxide synthase (NOS) isoforms is a critical aspect of developing targeted therapeutics. This guide provides an objective comparison of Vinyl-L-NIO (L-VNIO) with other nitric oxide synthase inhibitors, focusing on the in vivo validation of its isoform specificity. The information is supported by experimental data to aid in the evaluation and selection of appropriate compounds for preclinical research.
Vinyl-L-NIO has emerged as a potent inhibitor of neuronal nitric oxide synthase (nNOS). In vitro studies have demonstrated its high selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms. This selectivity is crucial for therapeutic applications, as non-selective inhibition of NOS can lead to undesirable side effects, such as hypertension resulting from eNOS inhibition. This guide delves into the available in vivo evidence to validate the isoform specificity of Vinyl-L-NIO and compares its performance with other commonly used NOS inhibitors.
Comparative Inhibitory Activity: In Vitro Data
To establish a baseline for comparison, the following table summarizes the in vitro inhibitory constants (Ki) of Vinyl-L-NIO and other representative NOS inhibitors against the three main isoforms. It is important to note that while in vitro data provides a strong indication of selectivity, in vivo validation is essential to confirm these properties in a physiological context.
| Inhibitor | nNOS Ki (µM) | eNOS Ki (µM) | iNOS Ki (µM) | Primary Isoform Selectivity |
| Vinyl-L-NIO (L-VNIO) | 0.1 | 12 | 60 | nNOS |
| L-NIO | 1.7 | 3.9 | 3.9 | Non-selective |
| L-NAME | - | - | - | Non-selective |
| 7-Nitroindazole (7-NI) | - | - | - | nNOS |
| Aminoguanidine | - | - | - | iNOS |
Data compiled from published in vitro studies. Ki values can vary depending on the assay conditions and species from which the enzymes were sourced.
In Vivo Validation of Isoform Specificity
Direct quantitative in vivo assessment of isoform-specific inhibition is challenging. However, several studies have employed indirect methods to evaluate the functional consequences of NOS inhibition in animal models, providing insights into the in vivo selectivity of compounds like Vinyl-L-NIO.
One common approach involves monitoring physiological parameters known to be regulated by specific NOS isoforms. For instance, eNOS plays a critical role in regulating blood pressure. Therefore, a truly nNOS-selective inhibitor would be expected to have minimal impact on blood pressure compared to non-selective inhibitors.
A study in Wistar Kyoto rats demonstrated that infusion of the non-specific NOS inhibitor N(G)-nitro-L-arginine methyl ester (L-NAME) at 1 mg/kg/min caused a significant increase in mean arterial blood pressure.[1] In contrast, selective nNOS inhibition with Vinyl-L-NIO (0.5 mg/kg/min) resulted in a less pronounced effect on blood pressure, suggesting a degree of nNOS selectivity in a physiological setting.[1]
However, it is crucial to consider that the in vitro selectivity of an inhibitor may not always translate directly to the in vivo setting. A study evaluating the effects of various purported nNOS-selective inhibitors, including L-VNIO, on neuronal and endothelial NOS-dependent responses in tissue preparations found that the selectivity was less pronounced than suggested by in vitro enzyme assays. This highlights the importance of rigorous in vivo validation using multiple experimental approaches.
Experimental Protocols for Assessing In Vivo Isoform Specificity
Validating the in vivo isoform specificity of a NOS inhibitor requires carefully designed experiments. Below are detailed methodologies for key experiments that can be adapted for this purpose.
In Vivo Blood Pressure Measurement in Rodents
This protocol outlines a common method for assessing the cardiovascular effects of NOS inhibitors, which can serve as an indirect measure of eNOS inhibition.
Materials:
-
Rodent species (e.g., Wistar or Sprague-Dawley rats)
-
Anesthetic (e.g., isoflurane, urethane)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
Infusion pump
-
Test compounds (e.g., Vinyl-L-NIO, L-NAME) and vehicle
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.
-
Cannulation: Surgically implant catheters into a major artery (e.g., carotid or femoral artery) for blood pressure monitoring and into a major vein (e.g., jugular or femoral vein) for drug administration.
-
Baseline Measurement: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate.
-
Drug Administration: Administer the test compound or vehicle via the venous catheter, either as a bolus injection or a continuous infusion.
-
Data Recording: Continuously monitor and record MAP and heart rate throughout the drug administration period and for a specified duration afterward.
-
Data Analysis: Compare the changes in MAP and heart rate from baseline between the different treatment groups. A minimal change in MAP following administration of a putative nNOS inhibitor would suggest selectivity over eNOS.
Ex Vivo Measurement of NOS Activity
This method involves administering the inhibitor to the animal in vivo and then measuring the activity of the different NOS isoforms in isolated tissues ex vivo. This provides a more direct assessment of isoform-specific inhibition.
Materials:
-
Rodent species
-
Test compounds and vehicle
-
Tissue homogenization buffer
-
Reagents for NOS activity assay (e.g., radiolabeled L-arginine, NADPH, cofactors)
-
Scintillation counter or spectrophotometer
Procedure:
-
In Vivo Treatment: Administer the test compound or vehicle to the animals at the desired dose and for the specified duration.
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals and rapidly dissect the tissues of interest. For nNOS activity, the cerebellum is a common choice. For eNOS, the aorta or heart can be used. For iNOS, tissues can be harvested from animals treated with an inflammatory stimulus (e.g., lipopolysaccharide) to induce iNOS expression.
-
Tissue Homogenization: Homogenize the tissues in a buffer that preserves enzyme activity.
-
NOS Activity Assay: Measure the activity of the different NOS isoforms in the tissue homogenates. This is typically done by quantifying the conversion of radiolabeled L-arginine to L-citrulline. To differentiate between the isoforms, assays can be performed in the presence and absence of calcium/calmodulin (nNOS and eNOS are calcium-dependent, while iNOS is largely calcium-independent).
-
Data Analysis: Compare the NOS activity in tissues from treated animals to that of vehicle-treated controls to determine the degree of inhibition for each isoform.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological pathways and experimental procedures, the following diagrams are provided.
Caption: Nitric Oxide Synthase Signaling Pathways and Inhibition.
Caption: Experimental Workflow for In Vivo Validation.
References
A Comparative Analysis of Vinyl-L-NIO and Other Nitric Oxide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Potency and Selectivity of Nitric Oxide Synthase Inhibitors.
This guide provides a comparative analysis of the inhibitory potency (Ki values) of Vinyl-L-NIO against other commonly used nitric oxide synthase (NOS) inhibitors. The data presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, based on potency and isoform selectivity.
Data Presentation: Inhibitor Potency (Ki Values)
The inhibitory constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a more potent inhibitor. The following table summarizes the Ki values of Vinyl-L-NIO and other selected inhibitors against the three main isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).
| Inhibitor | nNOS Ki | eNOS Ki | iNOS Ki | Selectivity Profile |
| Vinyl-L-NIO | 90 - 100 nM [1][2][3] | 12 µM [1][2][3] | 60 µM [1][2][3] | Highly selective for nNOS |
| L-NIO | 1.7 µM[4][5][6][7][8] | 3.9 µM[4][5][6][7][8] | 3.9 µM[4][5][6][7][8] | Non-selective |
| L-NAME | 15 nM | 39 nM | 4.4 µM | Non-selective, potent against nNOS and eNOS |
| L-NMMA | 180 nM | 400 nM | 6 µM | Non-selective |
| 1400W | 2 µM | 50 µM | 7 nM | Highly selective for iNOS |
| S-Methyl-L-thiocitrulline | - | 11 nM | 34 nM | Potent against eNOS and iNOS |
| S-Ethyl-L-thiocitrulline | - | 24 nM | 17 nM | Potent against eNOS and iNOS |
| Aminoguanidine | - | - | 2.1 µM (IC50) | Selective for iNOS |
Experimental Protocols
The determination of Ki values for NOS inhibitors typically involves measuring the enzymatic activity of the purified NOS isoforms in the presence of varying concentrations of the inhibitor. Two common methods are the citrulline assay and the hemoglobin capture assay.
Citrulline Assay
This is a direct method that measures the conversion of L-arginine to L-citrulline by NOS.
Principle: The assay quantifies the amount of radiolabeled L-citrulline produced from radiolabeled L-arginine. Since L-arginine is positively charged and L-citrulline is neutral, they can be separated by cation-exchange chromatography.
General Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified NOS enzyme (nNOS, eNOS, or iNOS), a known concentration of radiolabeled L-arginine (e.g., [³H]-L-arginine), and essential cofactors such as NADPH, calmodulin (for nNOS and eNOS), and tetrahydrobiopterin.
-
Inhibitor Addition: Varying concentrations of the test inhibitor (e.g., Vinyl-L-NIO) are added to the reaction mixtures. A control reaction without the inhibitor is also included.
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped, typically by adding a stop buffer with a low pH.
-
Separation of L-citrulline: The reaction mixture is passed through a cation-exchange resin. The positively charged L-arginine binds to the resin, while the neutral L-citrulline passes through.
-
Quantification: The amount of radiolabeled L-citrulline in the eluate is quantified using a scintillation counter.
-
Data Analysis: The rate of L-citrulline formation at each inhibitor concentration is determined. These data are then used to calculate the IC50 value, which can be converted to the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the enzyme's Km for the substrate.
Hemoglobin Capture Assay
This is an indirect method that measures the production of nitric oxide (NO) by detecting its reaction with oxyhemoglobin.
Principle: NO produced by the NOS enzyme reacts with oxyhemoglobin, converting it to methemoglobin. This conversion results in a change in the absorbance spectrum of hemoglobin, which can be measured spectrophotometrically.
General Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified NOS enzyme, L-arginine, cofactors, and oxyhemoglobin.
-
Inhibitor Addition: Different concentrations of the inhibitor are added to the reaction mixtures.
-
Incubation and Measurement: The reaction is initiated, and the change in absorbance at a specific wavelength (e.g., 401 nm) is monitored over time using a spectrophotometer. This change corresponds to the formation of methemoglobin and, therefore, the production of NO.
-
Data Analysis: The initial rates of NO production are determined for each inhibitor concentration. Similar to the citrulline assay, this data is used to calculate the IC50 and subsequently the Ki value.
Mandatory Visualization
Caption: Experimental workflow for determining the Ki value of a NOS inhibitor.
Caption: Simplified signaling pathway of nitric oxide synthase.
References
- 1. healthyhey.com [healthyhey.com]
- 2. Video: Nitric Oxide Signaling Pathway [jove.com]
- 3. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Modulation of the L-arginine/nitric oxide signalling pathway in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide signaling | Abcam [abcam.com]
- 7. Assay of neuronal nitric oxide synthase by HPLC determination of citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of the Nitric Oxide Synthase Activity Using the Citrulline Assay | Springer Nature Experiments [experiments.springernature.com]
A Critical Appraisal of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of neuronal nitric oxide synthase (nNOS) represents a promising therapeutic avenue for a multitude of neurological disorders, including neurodegenerative diseases, stroke, and neuropathic pain. The overproduction of nitric oxide (NO) by nNOS is a key contributor to excitotoxicity and neuronal damage. However, the development of nNOS inhibitors is challenged by the need for high selectivity over the other two nitric oxide synthase isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS). Off-target inhibition of eNOS can lead to cardiovascular side effects, while iNOS inhibition may compromise the immune response. This guide provides a critical appraisal of various nNOS inhibitors, presenting a comparative analysis of their potency, selectivity, and mechanisms of action, supported by experimental data and detailed methodologies.
Comparative Analysis of nNOS Inhibitors
The therapeutic potential of an nNOS inhibitor is largely determined by its potency (typically measured as IC50 or Ki values) and its selectivity for nNOS over eNOS and iNOS. A lower IC50 or Ki value indicates greater potency. High selectivity ratios (e.g., eNOS IC50 / nNOS IC50) are crucial for minimizing off-target effects. The following tables summarize the inhibitory activities of several well-characterized and novel nNOS inhibitors.
Table 1: Inhibitory Potency (IC50/Ki) of Various nNOS Inhibitors Against NOS Isoforms
| Inhibitor | nNOS IC50/Ki (nM) | eNOS IC50/Ki (nM) | iNOS IC50/Ki (nM) | Species/Assay Conditions | Reference |
| L-NAME | 15 (Ki) | 39 (Ki) | 4400 (Ki) | bovine, human, murine | [1] |
| 7-Nitroindazole (7-NI) | 710 (IC50) | 780 (IC50) | 5800 (IC50) | rat, bovine | [1] |
| L-VNIO | 100 (Ki) | 12000 (Ki) | 60000 (Ki) | rat, bovine, mouse | [1] |
| Nω-propyl-l-arginine (NPA) | 60 (Ki) | 8500 (Ki) | 180000 (Ki) | bovine, murine | [1] |
| 1400W | 2000 (Ki) | 50000 (Ki) | 7 (Ki) | human | [1] |
| TRIM | - | - | - | Potent and relatively selective in vivo and in vitro | [2] |
| L-NPLA | - | - | - | Low micromolar range, preference for nNOS | [3] |
| S-methyl-L-thiocitrulline (SMTC) | - | - | - | Moderate selectivity to nNOS | [3] |
Note: IC50 and Ki values can vary depending on the experimental conditions, including substrate concentration and enzyme source. Readers are encouraged to consult the primary literature for detailed experimental parameters.
Table 2: Selectivity Ratios of nNOS Inhibitors
| Inhibitor | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| L-NAME | ~2.6 | ~293 |
| 7-Nitroindazole (7-NI) | ~1.1 | ~8.2 |
| L-VNIO | 120 | 600 |
| Nω-propyl-l-arginine (NPA) | ~142 | 3000 |
| 1400W | 25 | 0.0035 |
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the experimental methods used to assess inhibitor activity is crucial for interpreting the data and designing new experiments.
Neuronal Nitric Oxide Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical nNOS signaling pathway in a neuron. Activation of NMDA receptors by glutamate leads to an influx of Ca2+, which in complex with calmodulin (CaM), activates nNOS. nNOS then produces NO from L-arginine. NO can then diffuse to adjacent cells to activate soluble guanylyl cyclase (sGC), leading to the production of cGMP and downstream signaling. nNOS inhibitors act by competing with the substrate L-arginine at the active site of the enzyme.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Vinyl-L-NIO Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Vinyl-L-NIO hydrochloride, a potent nitric oxide synthase (NOS) inhibitor. By offering clear operational and disposal plans, this document aims to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
This compound is a valuable tool in research, but like all chemical compounds, it requires careful handling to minimize risk. This guide outlines the necessary personal protective equipment (PPE), step-by-step procedures for safe handling and disposal, and emergency protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Use tight-sealing safety goggles. A face shield should be worn in situations with a higher risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Wear protective gloves that are resistant to chemicals. Nitrile gloves are a suitable option. |
| Body Protection | Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Appropriate Respirator | Use in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final use is critical for safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated place, protected from moisture. The recommended storage temperature is -20°C.
-
Keep the container in a properly labeled secondary container.
2. Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated fume hood.
-
Before handling, ensure all necessary PPE is correctly worn.
-
To prepare a stock solution, dissolve the compound in an appropriate solvent such as DMSO or ethanol.
-
Use glassware that is clean, dry, and dedicated for this purpose if possible.
3. Handling and Use:
-
Avoid direct contact with the solid compound and its solutions.
-
Use calibrated pipettes and other equipment to minimize the risk of spills and ensure accurate measurements.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Contaminated surfaces should be cleaned immediately.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek medical attention immediately.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
